15(S)-Fluprostenol
Description
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Properties
IUPAC Name |
7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860576 | |
| Record name | 7-(3,5-Dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 15(S)-Fluprostenol on FP Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). It exists as two stereoisomers, with the 15(R)-enantiomer, also known as (+)-Fluprostenol or travoprost (B1681362) acid, being the pharmacologically active form. The 15(S)-epimer, 15(S)-Fluprostenol, exhibits significantly lower potency. This guide provides a detailed examination of the mechanism of action of Fluprostenol at the FP receptor, with a focus on the well-characterized 15(R)-enantiomer due to the scarcity of quantitative data for the 15(S)-form. The document covers the binding affinity, signaling pathways, and experimental methodologies used to characterize this interaction, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.
Quantitative Pharmacological Data
The pharmacological activity of Fluprostenol is primarily attributed to its 15(R)-enantiomer. The 15(S)-isomer is known to be substantially less potent, with some reports suggesting an approximately 100-fold decrease in activity. The following tables summarize the quantitative data for the active (+)-Fluprostenol (Travoprost acid).
Table 1: Binding Affinity (Ki) of (+)-Fluprostenol for Prostanoid Receptors
| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| FP | 3.5 ± 0.0 | Human | [1] |
| FP | 7.5 | Rat | [1] |
| FP | 3-4 | Mouse | [2] |
| FP | 35 ± 5 | Not Specified | [3] |
| FP | 49.9 | Not Specified | |
| DP | 52,000 | Not Specified | |
| EP1 | 9,540 | Not Specified | |
| EP3 | 3,501 | Not Specified | |
| EP4 | 41,000 | Not Specified | |
| IP | >90,000 | Not Specified | |
| TP | 121,000 | Not Specified |
This table demonstrates the high affinity and selectivity of (+)-Fluprostenol for the FP receptor.
Table 2: Functional Potency (EC50) of (+)-Fluprostenol at the FP Receptor
| Assay Type | Cell Type | EC50 (nM) | Reference |
| Phosphoinositide Turnover | Human Ciliary Muscle | 1.4 | |
| Phosphoinositide Turnover | Human Trabecular Meshwork | 3.6 | |
| Phosphoinositide Turnover | Mouse Fibroblasts | 2.6 | |
| Phosphoinositide Turnover | Rat Aortic Smooth Muscle (A7r5) | 2.6 | |
| Intracellular Calcium Mobilization | Cloned Human Ocular FP Receptors | 17.5 | |
| Intracellular Calcium Mobilization | Rat A7r5 Cells | 19.1 | |
| Intracellular Calcium Mobilization | Mouse 3T3 Cells | 37.3 | |
| General FP Receptor Agonist Activity | Not Specified | 2.4 |
This table highlights the potent agonist activity of (+)-Fluprostenol in functional assays, consistent with its high binding affinity.
Mechanism of Action and Signaling Pathways
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The binding of an agonist like this compound (or more potently, its 15(R)-enantiomer) initiates a cascade of intracellular events.
Primary Signaling Cascade: Gq/PLC/IP3/Ca2+ Pathway
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), specifically the PLC-beta isoform. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.
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DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This canonical pathway is central to the physiological effects mediated by FP receptor activation.
Downstream and Alternative Signaling Pathways
Beyond the primary Gq/PLC pathway, FP receptor activation can also engage other signaling cascades, leading to a diverse range of cellular responses:
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Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the FP receptor can lead to the phosphorylation and activation of the ERK1/2 MAP kinases. This can occur through PKC-dependent mechanisms or via transactivation of the epidermal growth factor receptor (EGFR).
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Rho Kinase (ROCK) Pathway: The G12/13 G-proteins can also be activated by the FP receptor, leading to the activation of the small GTPase Rho and its downstream effector, Rho kinase. This pathway is particularly important in regulating smooth muscle contraction.
Detailed Experimental Protocols
The following protocols are synthesized from descriptions of standard methodologies used in the pharmacological characterization of FP receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
Workflow:
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human FP receptor or from tissues known to express the receptor (e.g., bovine corpus luteum). Determine protein concentration using a standard method (e.g., Bradford assay).
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Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2).
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Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled FP agonist like (+)-Fluprostenol). Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
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Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the agonist-induced production of inositol phosphates (IPs), a direct consequence of PLC activation, to determine the potency (EC50) of a compound.
Workflow:
Methodology:
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Cell Culture and Labeling: Culture cells expressing the FP receptor (e.g., human trabecular meshwork cells or A7r5 cells) in a suitable growth medium. Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.
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Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs upon receptor stimulation.
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Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
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Termination and Extraction: Stop the reaction by adding an ice-cold solution such as trichloroacetic acid. Extract the soluble inositol phosphates into the aqueous phase.
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Isolation of IPs: Apply the aqueous extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Wash the columns to remove free [3H]-myo-inositol.
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Elution and Quantification: Elute the total [3H]-inositol phosphates from the column using a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid). Measure the radioactivity in the eluate using a scintillation counter.
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Data Analysis: Plot the amount of [3H]-IPs produced against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
This compound, and more significantly its stereoisomer (+)-Fluprostenol, acts as a potent and selective agonist at the prostaglandin FP receptor. The primary mechanism of action involves the activation of the Gq/11-PLC-IP3-Ca2+ signaling cascade, which is a hallmark of FP receptor function. This initial signal can be further transduced through other pathways, including the MAPK and Rho kinase systems, to elicit a wide array of physiological responses. The quantitative data clearly establish the high affinity and functional potency of the 15(R)-enantiomer, while the 15(S)-epimer is substantially less active. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of FP receptor modulators, which is crucial for the development of new therapeutics targeting this receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a modern and efficient stereospecific synthesis of 15(S)-Fluprostenol, a potent prostaglandin (B15479496) analogue. The core of this guide focuses on a unified chemoenzymatic strategy that leverages key enzymatic transformations to achieve high stereoselectivity. Detailed experimental protocols for each synthetic step are provided, along with comprehensive quantitative data to facilitate reproducibility and further investigation. The synthesis commences from a readily available dichloro-containing bicyclic ketone and proceeds through a series of key transformations including a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to establish the critical stereocenters. This guide also includes a discussion of the classical Corey lactone approach, offering a broader perspective on the synthetic strategies for this important pharmaceutical agent. All quantitative data is summarized in structured tables, and the synthetic pathways and experimental workflows are visualized using detailed diagrams.
Introduction
Prostaglandin F2α analogues, such as this compound, are of significant therapeutic interest, primarily in the treatment of glaucoma. The biological activity of these compounds is highly dependent on their stereochemistry, making stereospecific synthesis a critical aspect of their production. Traditional synthetic routes often rely on the versatile Corey lactone intermediate, which allows for the controlled installation of the requisite stereocenters.[1][2][3][4][5] More recently, chemoenzymatic approaches have emerged as powerful alternatives, offering improved efficiency and stereoselectivity under mild reaction conditions.
This guide focuses on a unified chemoenzymatic synthesis of this compound, which has been demonstrated to be an effective and scalable route. The strategy hinges on the early introduction of chirality through an enzymatic Baeyer-Villiger oxidation, followed by a series of chemical transformations and a final enzymatic reduction to set the stereochemistry of the C15 hydroxyl group.
Chemoenzymatic Synthetic Pathway
The stereospecific synthesis of this compound via the chemoenzymatic route is a multi-step process that begins with a known bicyclic ketone. The overall pathway is depicted below, followed by detailed experimental protocols and data for each key transformation.
Caption: Chemoenzymatic synthesis pathway to this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative data for the key steps in the synthesis of this compound.
Step 1: Baeyer-Villiger Oxidation of Bicyclic Ketone (6a) to Lactone (7a)
This crucial step establishes the initial chirality of the system with high enantioselectivity using a Baeyer-Villiger monooxygenase.
Caption: Experimental workflow for the BVMO-catalyzed oxidation.
Experimental Protocol: To a solution of the bicyclic ketone 6a in a suitable buffer (e.g., phosphate (B84403) buffer), the Baeyer-Villiger monooxygenase (BVMO) enzyme, NADPH, and a glucose dehydrogenase (GDH) for cofactor regeneration are added. The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with shaking until completion, as monitored by TLC or GC. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired lactone 7a .
| Compound | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 7a | 6a | Lactone | >95 | >99 |
Step 2: Synthesis of Diol (10) from Lactone (7a)
This three-step sequence involves dechlorination, a Prins reaction, and deformylation to yield the key diol intermediate.
Experimental Protocol: The lactone 7a undergoes dechlorination, followed by a Prins reaction and subsequent deformylation to yield the diol 10 . The specific conditions for these transformations can be found in the supporting information of the primary literature.
| Compound | Starting Material | Product | Overall Yield (%) |
| 10 | 7a | Diol | 81 (over two steps from an intermediate) |
Step 3: Regioselective Protection of Diol (10) to Protected Corey Alcohol (11)
A copper(II)-catalyzed regioselective p-phenylbenzoylation of the C11 hydroxyl group is performed to differentiate the two hydroxyl groups.
Experimental Protocol: To a solution of diol 10 in a suitable solvent mixture (e.g., MeCN/DCM), p-phenylbenzoyl chloride (PPBCl), a base (e.g., DIPEA), and a catalytic amount of a copper(II) salt are added. The reaction is stirred at a controlled temperature until completion. The product is then purified by column chromatography to yield the protected Corey alcohol 11 .
| Compound | Starting Material | Product | Yield (%) | Regioisomeric Ratio (11:other) |
| 11 | 10 | Protected Alcohol | 57 | 3.8 : 1 |
Step 4: Synthesis of Enone (12d) via Oxidation and Horner-Wadsworth-Emmons Olefination
The primary alcohol of 11 is oxidized to the corresponding aldehyde, which then undergoes a Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated ketone of the ω-side chain.
Experimental Protocol: The protected alcohol 11 is oxidized using a suitable oxidizing agent (e.g., TEMPO/TCCA). The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons olefination with the appropriate phosphonate (B1237965) reagent to afford the enone 12d .
| Compound | Starting Material | Product | Overall Yield (%) |
| 12d | 11 | Enone | Not explicitly stated for this specific substrate in the main text, but part of a multi-step sequence. |
Step 5: Diastereoselective Reduction of Enone (12d) to Lactone (13d)
A ketoreductase (KRED) is employed for the highly diastereoselective reduction of the enone to the desired (S)-alcohol at the C15 position.
Experimental Protocol: The enone 12d is dissolved in a suitable buffer, and the ketoreductase (KRED) enzyme and NADPH are added. The reaction is incubated until completion. The product, lactone 13d , is then extracted and purified.
| Compound | Starting Material | Product | Diastereomeric Ratio (dr) |
| 13d | 12d | (S)-Alcohol | >99 : 1 |
Step 6: Final Conversion to this compound (4)
The final steps involve the hydrolysis of the p-phenylbenzoyl protecting group, reduction of the lactone to the corresponding lactol, and a Wittig reaction to install the α-side chain.
Experimental Protocol: The lactone 13d is first subjected to hydrolysis to remove the PPB protecting group. The resulting alcohol is then reduced with DIBAL-H to form the hemiacetal (lactol). Finally, a Wittig reaction with the appropriate phosphorane, generated in situ from the corresponding phosphonium (B103445) salt and a strong base, affords this compound (4 ).
| Compound | Starting Material | Product | Overall Yield (%) |
| 4 | 13d | This compound | 51 (over three steps) |
Classical Approach: The Corey Lactone Route
The Corey lactone has historically been a cornerstone in the synthesis of prostaglandins. This chiral building block, which contains the correct stereochemistry for the cyclopentane (B165970) core, allows for the sequential and stereocontrolled introduction of the α and ω side chains.
Caption: Generalized Corey lactone route to prostaglandins.
The synthesis typically begins with the protection of the secondary alcohol of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction. The resulting ketone at C15 is then stereoselectively reduced to the desired (S)-alcohol. After protection of the newly formed hydroxyl group, the lactone is reduced to the corresponding lactol. Finally, the α-side chain is installed via a Wittig reaction, followed by deprotection to yield the final prostaglandin product. While this route is highly versatile, the chemoenzymatic approach often offers advantages in terms of step economy and the mildness of the reaction conditions for the key stereodefining steps.
Conclusion
The stereospecific synthesis of this compound is a challenging yet crucial process for the production of this important pharmaceutical agent. This guide has detailed a modern chemoenzymatic approach that provides excellent stereocontrol through the use of highly selective enzymes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The classical Corey lactone route remains a viable and important strategy, and its understanding provides a broader context for the synthetic challenges associated with prostaglandins. The continued development of novel synthetic methodologies, particularly those incorporating biocatalysis, will undoubtedly lead to even more efficient and sustainable routes to this and other complex pharmaceutical targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Stereoselective Biological Activity of Fluprostenol Epimers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol (B1673476), a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a selective agonist for the prostaglandin F receptor (FP receptor). Its biological activity is critically dependent on the stereochemistry at the C-15 position of the α-chain. This technical guide provides a comprehensive comparison of the biological activities of the two epimers, 15(S)-Fluprostenol and 15(R)-Fluprostenol. While quantitative data for the 15(R) epimer, also known as travoprost (B1681362) acid, is well-documented, specific binding and functional potency values for the 15(S) epimer are less prevalent in publicly available literature. This guide summarizes the available data, details the experimental protocols for assessing their biological activity, and visualizes the key signaling pathways and experimental workflows.
Introduction to Fluprostenol and Stereoisomerism
Prostaglandin analogs are a cornerstone in the therapeutic landscape, particularly in ophthalmology for the management of glaucoma.[1] Fluprostenol stands out as a potent and selective agonist of the FP receptor.[2] The activity of many prostaglandin analogs is highly dependent on their three-dimensional structure, a property known as stereoisomerism. In the case of fluprostenol, the orientation of the hydroxyl group at the C-15 position gives rise to two epimers: this compound and 15(R)-Fluprostenol. It is widely recognized that the 15(R) configuration is the more biologically active form for many PGF2α analogs.
Comparative Biological Activity
The differential activity of the two epimers stems from the stereospecificity of the FP receptor binding pocket. The 15(R)-hydroxyl group is crucial for optimal interaction with the receptor, leading to a higher binding affinity and more potent downstream signaling.
Quantitative Data Presentation
While direct comparative studies providing a side-by-side analysis of the two epimers under identical experimental conditions are scarce, data for the highly active 15(R)-Fluprostenol (travoprost acid) is available. For this compound, a qualitative assessment of lower potency is consistently noted.[3]
Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol Epimers
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| 15(R)-Fluprostenol | 35 ± 5 nM (Human FP Receptor) | 1.4 nM (Phosphoinositide turnover in human ciliary muscle cells) | [4] |
| This compound | Data not available | Data not available (Qualitatively lower potency than 15(R)-epimer) | [3] |
Signaling Pathways of the FP Receptor
Activation of the FP receptor by an agonist such as 15(R)-Fluprostenol initiates a cascade of intracellular events, primarily through the Gq/11 G-protein pathway. This signaling is fundamental to its physiological effects, including the reduction of intraocular pressure.
Gq/11 Signaling Pathway
Upon agonist binding, the FP receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses.
Caption: FP Receptor Gq/11 Signaling Pathway.
Experimental Protocols
To determine the biological activity of this compound and 15(R)-Fluprostenol, several key experiments are performed. These include receptor binding assays to determine affinity (Ki) and functional assays to measure potency (EC50).
Radioligand Competitive Binding Assay
This assay measures the affinity of the unlabeled fluprostenol epimers by their ability to displace a radiolabeled ligand (e.g., [³H]-PGF2α) from the FP receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the FP receptor are prepared from a suitable source, such as cells stably transfected with the human FP receptor or tissues with high receptor density.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (15(S)- or 15(R)-Fluprostenol) are incubated with the receptor membranes.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the potency of the fluprostenol epimers by quantifying the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.
Methodology:
-
Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Agonist Stimulation: The labeled cells are then stimulated with various concentrations of 15(S)- or 15(R)-Fluprostenol in the presence of LiCl (to prevent IP degradation).
-
Extraction: The reaction is stopped, and the cells are lysed to extract the intracellular contents.
-
Separation: The total [³H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [³H]-IPs is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response is the EC50 value.
Caption: Phosphoinositide Turnover Assay Workflow.
Calcium Mobilization Assay
This is another functional assay that measures the increase in intracellular calcium concentration following FP receptor activation.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.
-
Agonist Addition: The fluprostenol epimers are added to the wells at various concentrations.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The stereochemistry at the C-15 position of fluprostenol is a critical determinant of its biological activity. The 15(R)-epimer, travoprost acid, is a highly potent and selective agonist of the FP receptor, with a well-characterized binding affinity and functional potency. In contrast, the 15(S)-epimer is known to be significantly less active, although specific quantitative data is not as readily available. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activity of these and other prostaglandin analogs, which is essential for the discovery and development of new therapeutics. Further studies directly comparing the two epimers would be valuable to fully quantify the stereoselectivity of the FP receptor for fluprostenol.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 15(S)-Fluprostenol Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 15(S)-Fluprostenol. As the unnatural C-15 epimer of the potent prostaglandin (B15479496) F2α (PGF2α) analog, fluprostenol (B1673476), this compound has primarily been investigated in the context of structure-activity relationship (SAR) studies to understand the critical role of the C-15 hydroxyl group's stereochemistry in binding and activation of the prostaglandin F receptor (FP receptor). While extensive research has been conducted on the 15(R)-epimer (fluprostenol), which is the active metabolite of the glaucoma medication travoprost (B1681362), data on the 15(S)-epimer is sparse. This guide synthesizes the available information, detailing its chemical synthesis, expected pharmacological profile, and the experimental methodologies used to characterize compounds of this class. The significant drop in biological activity observed with the inversion of the C-15 hydroxyl stereochemistry underscores its importance in the development of potent and selective FP receptor agonists.
Introduction: The Significance of Prostaglandin F2α Analogs
Prostaglandins are a class of lipid compounds derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure (IOP) regulation.[1] Prostaglandin F2α (PGF2α) and its synthetic analogs are potent agonists of the FP receptor, a G-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[2][3]
The development of chemically stable and potent PGF2α analogs has been a major focus of pharmaceutical research, leading to the creation of important therapeutics. One such area is the treatment of glaucoma, where topical application of FP receptor agonists effectively lowers IOP by increasing uveoscleral outflow of aqueous humor.[4] Fluprostenol, a synthetic PGF2α analog, is a potent FP receptor agonist and the active form of the glaucoma drug travoprost.[5] The stereochemistry of the prostaglandin molecule is crucial for its biological activity, with the orientation of the hydroxyl group at the C-15 position being particularly critical for FP receptor binding and activation.[6]
Discovery and Development of this compound
The development of this compound is intrinsically linked to the broader research into PGF2α analogs and the elucidation of their structure-activity relationships. While the 15(R)-hydroxyl configuration is naturally occurring and essential for high potency at the FP receptor, the synthesis and study of the "unnatural" 15(S)-epimer have been crucial for confirming the stereochemical requirements of the receptor.
Rationale for Synthesis: A Tool for SAR Studies
This compound was synthesized as a tool to probe the structural requirements of the FP receptor. By inverting the stereochemistry at the C-15 position from the active (R)-configuration to the (S)-configuration, researchers could quantify the impact of this single stereocenter on receptor binding and functional activity. The general observation across numerous prostaglandin analogs is that the 15(S)-epimer is significantly less active, often by several orders of magnitude, than its 15(R)-counterpart.[7] This dramatic loss of activity highlights the precise molecular interactions between the C-15 hydroxyl group and the FP receptor.
Chemoenzymatic Synthesis
A unified chemoenzymatic synthesis strategy has been reported for a range of prostaglandins, including fluprostenol.[8] This approach allows for the stereoselective synthesis of the core prostaglandin structure and the introduction of the side chains. The synthesis of specific stereoisomers like this compound can be achieved by modifying the reduction step of the C-15 ketone precursor, using different chiral reagents to control the stereochemistry of the resulting hydroxyl group.
A general workflow for the synthesis is outlined below:
Pharmacological Profile of this compound
Mechanism of Action and Signaling Pathway
This compound, like its 15(R)-epimer, is expected to act at the FP receptor. The FP receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Quantitative Data
Table 1: Pharmacological Data for Fluprostenol (15(R)-epimer) and Expected Profile for this compound
| Compound | Target Receptor | Assay Type | Potency (EC50/IC50) | Efficacy (% of PGF2α) | Reference |
| Fluprostenol (15R) | FP | Phosphoinositide Turnover | ~4.5 nM | Full Agonist | [9] |
| Fluprostenol (15R) | FP | Calcium Mobilization | Potent Agonist | High | [9] |
| This compound | FP | (Predicted) | Significantly > 100-fold higher than 15(R)-epimer | Very weak partial agonist or inactive | Inferred from[7] |
Experimental Protocols
The characterization of prostaglandin analogs like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy at the target receptor. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for the FP receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor (e.g., from HEK293 cells)
-
Radioligand: [³H]-PGF2α or a suitable radiolabeled FP agonist
-
Test compound: this compound
-
Non-specific binding control: Unlabeled PGF2α or fluprostenol at a high concentration (e.g., 10 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor and stimulate the production of inositol phosphates.
Objective: To determine the potency (EC50) and efficacy of this compound as an FP receptor agonist.
Materials:
-
Intact cells expressing the FP receptor (e.g., human trabecular meshwork cells or A7r5 cells)
-
[³H]-myo-inositol
-
Lithium chloride (LiCl) solution
-
Test compound: this compound
-
Cell lysis buffer
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
Workflow:
Intracellular Calcium Mobilization Assay
This real-time functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To assess the ability of this compound to induce calcium signaling via the FP receptor.
Materials:
-
Intact cells expressing the FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution)
-
Test compound: this compound
-
Fluorescence plate reader with automated injection
Workflow:
Conclusion
The study of this compound, while not leading to a direct therapeutic agent, has been instrumental in confirming the strict stereochemical requirements of the prostaglandin F receptor. Its synthesis and predicted low biological activity, in stark contrast to its potent 15(R)-epimer, provide a clear demonstration of the importance of the C-15 hydroxyl group's orientation for effective receptor binding and signal transduction. This knowledge is fundamental to the rational design of highly potent and selective FP receptor agonists for therapeutic applications, such as the treatment of glaucoma. Further research to obtain and publish quantitative pharmacological data for this compound would be valuable to fully complete the structure-activity relationship profile for this class of compounds.
References
- 1. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by 15(S)-Fluprostenol
Abstract
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and the 15(S) epimer of the potent prostaglandin F (FP) receptor agonist, fluprostenol (B1673476). While specific research on the 15(S) isomer is limited, its cellular signaling activity is understood to mirror that of the more extensively studied 15(R)-fluprostenol, albeit with an anticipated lower potency[1][2]. This guide delineates the core signaling cascades initiated by the activation of the FP receptor, primarily based on data from fluprostenol and endogenous PGF2α. It covers the canonical Gq protein-coupled pathway, subsequent downstream effectors such as the MAPK/ERK and Rho kinase pathways, and the regulatory role of β-arrestins. This document provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research and development in fields leveraging FP receptor modulation.
Introduction to this compound and the FP Receptor
Fluprostenol is a metabolically stable and selective agonist of the Prostaglandin F Receptor (FP receptor)[3][4]. The compound exists as two optically active enantiomers at the 15-carbon position. The 15(R) epimer, commonly referred to as fluprostenol, is a highly potent agonist. This compound is the corresponding unnatural epimer[1]. In many prostaglandin analogs, inversion of the stereochemistry at the C-15 position is known to reduce potency by approximately 100-fold[1]. The isopropyl ester form of fluprostenol, known as travoprost, is a widely used prodrug for lowering intraocular pressure in the treatment of glaucoma[5]. Upon administration, it is hydrolyzed by corneal esterases to the active free acid, fluprostenol[1].
The biological effects of this compound are mediated through the FP receptor, a class A G-protein coupled receptor (GPCR)[4]. The FP receptor is primarily coupled to the Gq class of G proteins, which upon activation, initiates a cascade of intracellular signaling events pivotal to various physiological and pathological processes[6].
Core Signaling Pathway: Gq Protein Activation
The canonical signaling pathway activated by FP receptor agonists like fluprostenol involves the Gq alpha subunit. This pathway is fundamental to the receptor's function in mediating cellular responses.
-
Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.
-
Gq Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein.
-
PLC Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[6].
-
DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
Secondary and Parallel Signaling Pathways
Beyond the primary Gq pathway, FP receptor activation engages other critical signaling networks that contribute to the full spectrum of its cellular effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway
FP receptor agonists can induce the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), p38-MAPK, and Jun N-terminal kinase (JNK)[7]. This activation can occur through Gq-dependent mechanisms, often involving PKC, which can phosphorylate and activate upstream components of the MAPK cascade like Raf. Activated ERK can translocate to the nucleus to regulate gene transcription or remain in the cytoplasm to phosphorylate various substrates, influencing processes like cell proliferation and survival[8][9].
Rho Kinase (ROCK) Pathway
The FP receptor is implicated in the regulation of smooth muscle contractility, a process heavily dependent on the Rho/Rho kinase pathway[10]. Gq and G12/13 proteins can activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain (MLC) phosphatase. This action tips the balance towards MLC phosphorylation by MLC kinase (MLCK), leading to actin-myosin cross-bridging and cellular contraction[11]. This pathway is particularly relevant in the trabecular meshwork of the eye, where fluprostenol inhibits endothelin-1-induced contraction[10][12].
β-Arrestin Mediated Signaling and Regulation
As with most GPCRs, the FP receptor is subject to regulation by β-arrestins (βArr1 and βArr2)[13]. Following agonist binding and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This has two major consequences:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, terminating the primary signal[8][14].
-
Internalization & Signaling: β-arrestins act as adaptors for the clathrin-dependent endocytosis machinery, leading to receptor internalization. Furthermore, they can serve as scaffolds for G-protein-independent signaling pathways, including components of the MAPK cascade, thereby initiating a second wave of signaling[13][15][16].
Quantitative Data Summary
The following table summarizes key quantitative data for fluprostenol, the highly potent 15(R) epimer. It is expected that this compound would exhibit significantly higher IC50/EC50 values, indicating lower potency.
| Parameter | Species/System | Value | Reference |
| IC50 (PGF2α binding inhibition) | Human FP Receptors | 3.5 nM | [3] |
| IC50 (PGF2α binding inhibition) | Rat FP Receptors | 7.5 nM | [3] |
| IC50 (Adipose precursor differentiation) | Rat primary cultures | 30-100 pM | [3] |
| Effective Concentration (Inhibition of ET-1 contraction) | Bovine Trabecular Meshwork | 1 µM | [10][12] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize FP receptor signaling.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Utilize membranes prepared from HEK293 cells stably expressing the human FP receptor[6].
-
Assay Buffer: Use 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[6].
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., [³H]-PGF2α at its Kd), and varying concentrations of the unlabeled test compound (this compound)[6].
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled PGF2α.
-
Competition: Membranes + Radioligand + Test Compound dilutions.
-
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Detection: Wash the filters with ice-cold assay buffer, and quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in cytosolic calcium following receptor activation, a direct consequence of the Gq/PLC pathway.
Protocol:
-
Cell Culture: Seed HEK293 or other suitable cells expressing the FP receptor into black-walled, clear-bottom 96-well plates and grow to confluence[17].
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C[10].
-
Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader[18].
-
Assay Execution: Record a stable baseline fluorescence reading. Use the instrument's injection system to add the test compound (this compound) at various concentrations.
-
Data Acquisition: Immediately following injection, continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the compound and fit the data to determine the EC50 value.
Western Blotting for ERK Phosphorylation
This technique is used to detect the activation of the MAPK pathway by measuring the increase in the phosphorylated form of ERK.
Protocol:
-
Cell Stimulation: Grow cells to near confluence and serum-starve them overnight to reduce basal signaling. Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio to total ERK.
Conclusion
This compound, while less potent than its 15(R) epimer, is presumed to activate the same repertoire of cellular signaling pathways through the prostaglandin FP receptor. The primary mechanism involves Gq-protein coupling, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation. This core pathway is further integrated with other crucial signaling networks, including the MAPK/ERK and Rho kinase cascades, which together orchestrate a wide range of cellular responses from gene expression to smooth muscle contraction. The receptor's activity is tightly regulated by the β-arrestin system, which not only desensitizes the G-protein signal but also initiates a distinct phase of intracellular signaling. The data and protocols compiled in this guide provide a foundational framework for professionals in research and drug development to further investigate the nuanced pharmacology of this compound and other FP receptor modulators.
References
- 1. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluprostenol-induced MAPK signaling is independent of aging in Fischer 344/NNiaHSd x Brown Norway/BiNia rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Rho Signaling Regulates Pannexin 1-mediated ATP Release from Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological and Pharmacological Implications of Beta-Arrestin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Arrestin biosensors reveal a rapid, receptor-dependent activation/deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of 15(S)-Fluprostenol to Prostaglandin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and an epimer of the potent prostaglandin F (FP) receptor agonist, (15R)-Fluprostenol. The stereochemistry at the C-15 position of prostaglandin analogs is a critical determinant of their binding affinity and biological activity at prostaglandin receptors. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the prostaglandin receptor family, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. Due to the limited availability of direct binding studies on this compound, this guide leverages data from its more widely studied 15(R) epimer and related compounds to provide a comparative context.
Data Presentation: Binding Affinities of Fluprostenol (B1673476) Epimers and Related Prostaglandin Analogs
The following tables summarize the available quantitative data for the binding of fluprostenol epimers and other relevant prostaglandin F2α analogs to various prostaglandin receptors. This data is essential for understanding the selectivity and potency of these compounds.
Table 1: Binding Affinity (IC50/Ki) of Fluprostenol and Related Compounds for the Prostaglandin FP Receptor
| Compound | Receptor Species | Assay Type | Affinity Value (nM) | Reference |
| (15R)-Fluprostenol | Human | Radioligand Displacement ([3H]-PGF2α) | IC50 = 3.5 | [1] |
| (15R)-Fluprostenol | Rat | Radioligand Displacement ([3H]-PGF2α) | IC50 = 7.5 | [1] |
| Travoprost acid ((+)-Fluprostenol) | Human | Radioligand Displacement | Ki = 35 ± 5 |
Table 2: Binding Affinity (Ki) of Travoprost Acid for a Panel of Human Prostaglandin Receptors
| Receptor Subtype | Ki (nM) |
| FP | 35 ± 5 |
| DP | 52,000 |
| EP1 | 9,540 |
| EP3 | 3,501 |
| EP4 | 41,000 |
| IP | > 90,000 |
| TP | 121,000 |
This data for Travoprost acid, the free acid form of Travoprost and structurally analogous to Fluprostenol, highlights the high selectivity of this class of compounds for the FP receptor.
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The FP receptor, the primary target for PGF2α and its analogs, is predominantly coupled to the Gq alpha subunit of heterotrimeric G-proteins.
Upon agonist binding, the FP receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.
In some cellular contexts, FP receptor activation has also been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3].
Experimental Protocols
The determination of binding affinity and functional activity of ligands for prostaglandin receptors involves a variety of in vitro assays. The most common are radioligand binding assays and functional assays that measure the downstream consequences of receptor activation.
Radioligand Binding Assay (Competitive Displacement)
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the prostaglandin receptor of interest (e.g., from transfected cell lines or tissues known to endogenously express the receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGF2α for the FP receptor).
-
Test Compound: Unlabeled this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Method:
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled agonist to saturate the receptors.
-
Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a downstream indicator of Gq-coupled receptor activation.
1. Materials:
-
Cell Line: A cell line stably expressing the prostaglandin receptor of interest.
-
Cell Culture Medium.
-
Stimulation Buffer: Often contains LiCl to inhibit the degradation of IP1.
-
Test Compound: this compound, serially diluted.
-
Lysis Buffer.
-
IP1 Assay Kit: Commercially available kits, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassay formats.
2. Method:
-
Cell Seeding: Seed the cells in a microplate and grow to confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period to allow for IP1 accumulation.
-
Lysis: Lyse the cells according to the assay kit protocol.
-
Detection: Add the detection reagents from the IP1 assay kit to the cell lysates. These typically include an IP1-d2 conjugate and an anti-IP1 cryptate conjugate for HTRF assays.
-
Measurement: After an incubation period, measure the signal (e.g., fluorescence ratio in an HTRF assay) using a suitable plate reader.
3. Data Analysis:
-
The signal is typically inversely proportional to the amount of IP1 produced by the cells.
-
Plot the signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
While direct and comprehensive binding data for this compound remains to be fully elucidated in the public domain, the available evidence strongly suggests a significantly lower affinity and potency at the prostaglandin FP receptor compared to its 15(R) epimer. The high selectivity of the fluprostenol scaffold for the FP receptor, as demonstrated by data on related compounds like Travoprost acid, indicates that this compound is also likely to be selective for the FP receptor, albeit with reduced affinity. The established signaling pathways and experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel prostaglandin analogs in drug discovery and development. Future studies directly comparing the binding profiles of the 15(S) and 15(R) epimers across a full panel of prostaglandin receptors would be invaluable for a more complete understanding of their structure-activity relationships.
References
An In-depth Technical Guide to the Structural Analysis of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), a potent agonist of the prostaglandin F (FP) receptor.[1][2] As a member of the prostaglandin family, it exhibits significant biological activity and is of considerable interest in drug development, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its chemical properties, and outlining the experimental methodologies crucial for its characterization. The guide also visualizes its mechanism of action through its signaling pathway and presents a general workflow for its structural elucidation.
Chemical and Physical Properties
This compound is an organic compound with the systematic IUPAC name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid.[2] Its chemical structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains, one of which contains a trifluoromethylphenoxy group. The stereochemistry at the C-15 position is of particular importance for its biological activity.[3]
| Property | Value | Source |
| Molecular Formula | C23H29F3O6 | [4] |
| Molecular Weight | 458.47 g/mol | |
| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | |
| CAS Number | 54276-24-3 | |
| UV Absorption | λmax at 222, 277 nm | |
| Stereochemistry | Defined stereocenters at positions 8, 9, 11, 12, and 15 |
Spectroscopic and Crystallographic Data
A thorough structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound is not widely available in the public domain, this section outlines the expected data and provides a template for its presentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present.
Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 5.3-5.5 | m | - |
| H-6 | 5.3-5.5 | m | - |
| H-13 | 5.6-5.8 | dd | - |
| H-14 | 5.6-5.8 | dd | - |
| Aromatic H | 7.0-7.5 | m | - |
| Carboxyl H | 10-12 | br s | - |
Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)
| Carbon | Chemical Shift (ppm) |
| C-1 (Carboxyl) | ~175 |
| C-5, C-6 (Alkene) | 128-132 |
| C-13, C-14 (Alkene) | 130-135 |
| Aromatic Carbons | 110-160 |
| CF3 | ~124 (q) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mzCloud database contains mass spectral data for the related compound Fluprostenol, which can serve as a reference.
Table 2.3: Mass Spectrometry Data for Fluprostenol
| Ionization Mode | Mass Analyzer | m/z [M-H]⁻ | Key Fragment Ions | Source |
| ESI | Q Exactive Orbitrap | 457.1844 | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 2.4: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohols, carboxylic acid) | 3200-3600 | Broad, Strong |
| C-H (alkane, alkene, aromatic) | 2850-3100 | Medium-Strong |
| C=O (carboxylic acid) | 1700-1725 | Strong |
| C=C (alkene, aromatic) | 1600-1680 | Medium-Weak |
| C-O (alcohols, ether) | 1050-1250 | Strong |
| C-F (trifluoromethyl) | 1100-1350 | Strong |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database.
Experimental Protocols
The structural characterization of this compound involves a series of well-established experimental protocols.
Synthesis
A chemoenzymatic total synthesis approach has been reported for fluprostenol, providing a viable route to obtain the molecule for analysis. This method utilizes a combination of enzymatic reactions for stereoselective transformations and traditional organic synthesis steps to construct the molecular framework.
Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins (B1171923) like this compound. A reversed-phase C18 column with a gradient elution system of acetonitrile (B52724) and water, often with a small amount of acid like formic acid, is typically employed.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous assignment of proton and carbon signals.
-
Mass Spectrometry: Analysis is typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This allows for accurate mass determination and fragmentation analysis.
-
IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
Crystallography
Obtaining a single crystal suitable for X-ray diffraction can be challenging for prostaglandins due to their flexibility. Crystallization is typically attempted by slow evaporation of a solvent or by vapor diffusion techniques using a variety of solvent systems. Once a suitable crystal is obtained, data is collected on a single-crystal X-ray diffractometer.
Mechanism of Action and Signaling Pathway
This compound, as a PGF2α analog, exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).
Caption: FP Receptor Signaling Pathway for this compound.
Experimental and Logical Workflows
The structural analysis of this compound follows a logical progression from synthesis or isolation to comprehensive characterization.
Caption: General Workflow for Structural Analysis.
Conclusion
The structural analysis of this compound is a multifaceted process that integrates synthetic chemistry, purification techniques, and a suite of spectroscopic and crystallographic methods. While its fundamental chemical properties are well-documented, a complete set of experimental spectroscopic and crystallographic data is not yet publicly available. This guide provides a framework for the structural characterization of this compound and related prostaglandin analogs, highlighting the necessary experimental protocols and the underlying mechanism of action. Further research to obtain and publish detailed experimental data will be invaluable to the scientific community and will facilitate the development of new therapeutics based on this potent FP receptor agonist.
References
Methodological & Application
Application Notes and Protocols for 15(S)-Fluprostenol in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a potent and selective prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) agonist. It is the optically active enantiomer of fluprostenol (B1673476) and is known to be a more potent luteolytic agent than PGF2α itself. The isopropyl ester prodrug of this compound, known as travoprost, is widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its effects on cell viability, apoptosis, and cell cycle, as well as to elucidate its mechanism of action.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.
Signaling Pathway Diagram
Application Notes and Protocols: Preparing 15(S)-Fluprostenol Solutions for Animal Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: 15(S)-Fluprostenol is the unnatural C-15 epimer of Fluprostenol (B1673476), a potent F-series prostaglandin (B15479496) analog that acts as a selective Prostaglandin F2α (PGF2α) receptor (FP receptor) agonist.[1] While the 15(R) epimer (Fluprostenol) is the more biologically active form, this compound is crucial for research as a potential metabolite of its isopropyl ester prodrug and as a reference compound in structure-activity relationship studies.[2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo animal experiments. These application notes provide detailed protocols for the solubilization and preparation of dosing solutions for preclinical research.
Physicochemical Properties and Solubility
This compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695). It is essential to understand its solubility profile to prepare appropriate stock and working solutions.
Table 1: Properties and Solubility of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₉F₃O₆ | [3] |
| Formula Weight | 458.5 g/mol | [3] |
| CAS Number | 54276-24-3 | [3] |
| Appearance | Solution in ethanol | [3] |
| Solubility (DMF) | 30 mg/mL | [3] |
| Solubility (DMSO) | 20 mg/mL | [3] |
| Solubility (Ethanol) | 30 mg/mL | [3] |
| Solubility (PBS, pH 7.2) | 5 mg/mL |[3] |
Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting with the aqueous buffer.[4]
Mechanism of Action: FP Receptor Signaling
This compound is an isomer of Fluprostenol, a potent FP receptor agonist.[3] The FP receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.[6][7]
Caption: Simplified signaling pathway of FP receptor activation.
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for initial solubilization.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, amber glass vial or cryovial
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)[8]
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 10 mg. If the compound is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen before adding the new solvent.[4]
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[8] Gentle warming to 37°C can also increase solubility.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stored properly at -20°C, the solution should be stable for at least one month.[9]
Preparation of Working Solutions for In Vivo Administration
For animal experiments, stock solutions must be diluted into a biocompatible vehicle. The final concentration of organic solvents like DMSO should be minimized, typically kept below 10% for mice.[8]
Protocol A: DMSO/Saline Vehicle
This is a simple vehicle suitable for many administration routes.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Procedure:
-
Calculate the required volumes of stock solution and vehicle.
-
Add the required volume of saline or PBS to a sterile conical tube.
-
While vortexing the saline, slowly add the calculated volume of the DMSO stock solution to ensure it disperses evenly and does not precipitate.
-
The final working solution should be prepared fresh on the day of use.[4]
Protocol B: DMSO/PEG300/Tween 80/Saline Vehicle
This formulation is designed to improve the solubility and stability of hydrophobic compounds for in vivo use.[8]
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare the vehicle by sequentially adding and mixing the components. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, first mix the DMSO, PEG300, and Tween 80.
-
Slowly add the saline to the organic mixture while vortexing.
-
To prepare the final drug solution, add the required volume of the this compound stock solution to the pre-made vehicle and mix thoroughly.
-
This formulation should be sonicated if the solution appears cloudy.[8] It is recommended to use this solution immediately after preparation.[8]
Table 2: Example Dilution Calculations for a 1 mg/mL Working Solution
| Parameter | Protocol A (10% DMSO Vehicle) | Protocol B (Complex Vehicle) |
|---|---|---|
| Final Volume | 1 mL | 1 mL |
| Final Drug Conc. | 1 mg/mL | 1 mg/mL |
| Stock Solution Conc. | 10 mg/mL in DMSO | 10 mg/mL in DMSO |
| Volume of Stock | 100 µL | 100 µL |
| Volume of Saline | 900 µL | 450 µL |
| Volume of PEG300 | - | 400 µL |
| Volume of Tween 80 | - | 50 µL |
| Final DMSO Conc. | 10% | 10% |
Experimental Workflow Overview
The overall process from receiving the compound to administering it to animals involves several key steps that must be performed carefully to ensure accuracy and sterility.
Caption: Workflow for preparing this compound dosing solutions.
Important Considerations for Animal Experiments
-
Vehicle Controls: Always include a vehicle-only control group in animal studies to ensure that any observed effects are due to the drug and not the solvent mixture.[8]
-
Tolerability: The choice of vehicle can significantly impact animal welfare and study outcomes.[10] Not all vehicles are well-tolerated by all species. For example, some vehicles may cause irritation at the injection site or other adverse effects.[10]
-
Sterility: All solutions intended for injection must be prepared under sterile conditions using sterile components to prevent infection.
-
Route of Administration: The optimal vehicle may depend on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral). For instance, studies with similar prostaglandin analogs have used intranasal administration in mice with a 10% DMSO in saline vehicle.[11][12][13]
-
Stability: Aqueous working solutions of fluprostenol and its analogs are often not stable for long periods and should be prepared fresh daily.[4] Stock solutions in anhydrous DMSO or ethanol are more stable when stored frozen.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
15(S)-Fluprostenol ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 15(S)-Fluprostenol ELISA (Enzyme-Linked Immunosorbent Assay) kit, including its underlying principles, applications, and a detailed experimental protocol. This compound is an isomer of Fluprostenol (B1673476), a potent prostaglandin (B15479496) F2α (PGF2α) analog.[1] It and its isopropyl ester derivative are significant in research and pharmaceutical development, particularly in ophthalmology.
Introduction
This compound and its prodrug, this compound isopropyl ester, act as agonists for the prostaglandin F (FP) receptor.[1][2] The activation of this receptor initiates a cascade of intracellular events, making it a target for therapeutic intervention in various physiological processes. Notably, the isopropyl ester of its epimer, fluprostenol, is the active ingredient in Travoprost, a medication used to reduce intraocular pressure in glaucoma patients.[3] Research also indicates the application of related compounds in enhancing eyelash growth. This ELISA kit provides a sensitive and specific method for the quantitative determination of fluprostenol and its related compounds in various biological samples.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between unlabeled fluprostenol (in the standard or sample) and a fixed amount of fluprostenol conjugated to an enzyme (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of free fluprostenol in the sample. The reaction is visualized by the addition of a substrate that is converted by the enzyme into a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of fluprostenol in the sample is determined by comparison with a standard curve.
Applications
The this compound ELISA kit is a valuable tool for a variety of research and drug development applications, including:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound and its prodrugs.
-
Drug Monitoring: Measuring the concentration of the active drug substance in biological fluids to ensure therapeutic efficacy and patient compliance.
-
Ophthalmology Research: Investigating the role of FP receptor agonists in the regulation of intraocular pressure and the treatment of glaucoma.
-
Cosmetic Science: Evaluating the efficacy of formulations containing prostaglandin analogs for eyelash growth.[4]
-
Reproductive Biology: Studying the physiological and pathological roles of PGF2α and its analogs in reproductive processes.
Quantitative Data
The performance characteristics of a typical Fluprostenol ELISA kit, which can detect this compound derivatives, are summarized below. Note that specific values may vary between different kit manufacturers and lots.
| Parameter | Value | Reference |
| Assay Range | 7.8-1,000 pg/mL | |
| Sensitivity (80% B/B₀) | ~16 pg/mL | |
| Incubation Time | 18 hours | |
| Development Time | 90-120 minutes | |
| Readout | Colorimetric at 405-420 nm |
Cross-Reactivity Profile:
The specificity of the ELISA is determined by its cross-reactivity with related compounds.
| Compound | Cross-Reactivity (%) | Reference |
| Fluprostenol | 100% | |
| 2,3-dinor Fluprostenol | 100% | |
| Fluprostenol lactone diol | 100% | |
| 9-keto Fluprostenol | 83% | |
| This compound isopropyl ester | 27.0% | |
| 11-keto Fluprostenol | 15.2% | |
| Fluprostenol isopropyl ester | 10.0% | |
| 9-keto Fluprostenol isopropyl ester | 8.50% | |
| 15-keto Fluprostenol free acid | 0.90% | |
| Prostaglandin F2α | <0.01% | |
| Latanoprost | <0.01% |
Signaling Pathway
This compound acts as an agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon binding, the receptor primarily couples to the Gq alpha subunit, initiating a downstream signaling cascade.
Caption: this compound signaling via the FP receptor.
Experimental Protocol
This protocol is a general guideline. Always refer to the specific manual provided with your ELISA kit.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the final working concentration.
-
ELISA Buffer: Prepare the ELISA buffer according to the kit's instructions.
-
Standard Curve: Prepare a serial dilution of the this compound standard in the appropriate buffer. A typical standard curve might range from 1000 pg/mL down to 7.8 pg/mL.
-
Tracer: Reconstitute the enzyme-conjugated fluprostenol (tracer) with the provided buffer.
-
Antiserum: Reconstitute the specific antibody (antiserum) with the provided buffer.
Assay Procedure
Caption: General workflow for the this compound ELISA.
-
Plate Setup: Designate wells for blanks, standards, and samples.
-
Add Reagents:
-
Pipette the appropriate buffer into the non-specific binding (NSB) wells.
-
Pipette the standard dilutions into the standard wells.
-
Pipette the samples into the sample wells.
-
-
Add Tracer and Antiserum: Add the fluprostenol-enzyme conjugate (tracer) and the fluprostenol-specific antibody (antiserum) to all wells except the blank and total activity wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 18 hours at 4°C).
-
Washing: After incubation, wash the plate several times with the prepared wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme on the tracer to produce a color.
-
Development: Incubate the plate at room temperature, protected from light, for the recommended development time (e.g., 90-120 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.
-
Read Plate: Read the absorbance of each well using a microplate reader at the specified wavelength (typically 405-420 nm).
Data Analysis
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations. A sigmoidal curve is typically generated.
-
Sample Concentration: Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the original concentration.
Storage and Stability
Store the this compound ELISA kit components at the recommended temperatures, typically at -20°C for long-term storage. Once reconstituted, some reagents may have a shorter stability and should be stored at 4°C. Refer to the kit manual for specific storage instructions. The stability of the kit is guaranteed until the expiration date when stored properly.
References
Application Notes and Protocols: Topical Administration of 15(S)-Fluprostenol for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the unnatural C-15 epimer of Fluprostenol (Travoprost), a potent prostaglandin F (FP) receptor agonist used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. In prostaglandin analogs, the stereochemistry at the C-15 position is critical for biological activity. The inversion from the naturally occurring R configuration to the S configuration, as in this compound, is generally associated with a significant reduction in potency, potentially by as much as 100-fold.
Despite its expected lower potency, this compound serves as an invaluable research tool. It can be utilized as a negative control or a weak agonist in comparative studies to elucidate the specific structure-activity relationships of FP receptor agonists. Its primary mechanism of action is presumed to be identical to that of other PGF2α analogs: selective agonism of the FP prostanoid receptor, which leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1]
These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data from related compounds, and detailed protocols for the use of this compound in ocular research.
Mechanism of Action & Signaling Pathway
The primary therapeutic effect of PGF2α analogs in the eye is the reduction of intraocular pressure. This is achieved by enhancing the outflow of aqueous humor, the fluid that fills the front part of the eye. While the conventional outflow pathway is through the trabecular meshwork and Schlemm's canal, PGF2α analogs primarily act on the uveoscleral outflow pathway.
The signaling cascade is initiated when this compound binds to the G-protein coupled FP receptor located on cells in the ciliary muscle and other ocular tissues. This binding activates several intracellular signaling pathways, including the Phospholipase C (PLC)/IP3 pathway leading to increased intracellular calcium, and the RhoA/ROCK pathway. The downstream effects include the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix within the ciliary muscle. This remodeling reduces hydraulic resistance and increases the flow of aqueous humor through the uveoscleral spaces, leading to a reduction in IOP.
Quantitative Data Summary
Direct quantitative data for the topical ocular administration of this compound is limited in published literature, primarily due to its expected low potency. The following tables summarize data from studies on closely related, potent PGF2α analogs to provide a comparative context for researchers.
Table 1: IOP Reduction with Prostaglandin F2α Analogs in Animal Models
| Compound | Animal Model | Dose | Max IOP Reduction (%) | Reference |
|---|---|---|---|---|
| 15-fluoro-PGF2α analog | Ocular Hypertensive Monkey | 3 µg (topical) | 39% | |
| Latanoprost | Normotensive Guinea Pig | 30 µg (daily) | No significant effect on normal IOP | |
| Tafluprost (0.0025%) | Ocular Hypertensive Monkey | Single dose (topical) | ~11.8 mmHg |
| Latanoprost (0.005%) | Ocular Hypertensive Monkey | Single dose (topical) | ~9.5 mmHg | |
Table 2: IOP Reduction with Prostaglandin F2α Analogs in Human Studies
| Compound | Patient Population | Concentration | Mean IOP Reduction | Reference |
|---|---|---|---|---|
| 15-keto fluprostenol | Normal Tension Glaucoma | 35 µg/mL | ~14% from baseline | |
| Preservative-free Tafluprost | Glaucoma / Ocular Hypertension | 0.0015% | 3.1 mmHg (from 19.5 mmHg baseline) |
| Travoprost | Primary Open-Angle Glaucoma | 0.004% | 7.2 mmHg (28% from baseline) | |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the topical administration of prostaglandin analogs like this compound.
4.1 Protocol 1: Measurement of Intraocular Pressure (IOP) in an Animal Model
This protocol describes the measurement of IOP in conscious ocular hypertensive cynomolgus monkeys, a standard model for evaluating the efficacy of IOP-lowering agents.
-
Materials:
-
This compound solution in a suitable ophthalmic vehicle (e.g., buffered saline with a solubilizing agent like polysorbate 80).
-
Vehicle control solution.
-
Tonometer suitable for the animal model (e.g., Tono-Pen, pneumatonometer).
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%) for topical anesthesia.
-
Animal restraint system.
-
-
Procedure:
-
Animal Acclimatization: Acclimate conscious monkeys to the restraint chair and all measurement procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the animal.
-
Instill one drop of 0.5% proparacaine into the conjunctival sac of each eye.
-
Wait 30-60 seconds for anesthesia to take effect.
-
Measure the baseline IOP in both eyes using the tonometer. Obtain at least three stable readings and average them for each eye.
-
-
Topical Administration:
-
Administer a single, fixed volume (e.g., 25-30 µL) of the this compound test solution to one eye (the contralateral eye receives the vehicle control).
-
Ensure the drop is instilled into the lower conjunctival sac without touching the cornea.
-
-
Post-Dose IOP Monitoring:
-
Measure IOP in both eyes at predetermined time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Apply topical anesthetic before each set of measurements.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the drug-treated eye to the vehicle-treated eye to determine the compound's effect.
-
-
4.2 Protocol 2: Assessment of Aqueous Humor Dynamics via Fluorophotometry
This protocol outlines a non-invasive method to measure the rate of aqueous humor flow, a key parameter affected by prostaglandin analogs.
-
Materials:
-
Scanning ocular fluorophotometer.
-
Sterile 2% sodium fluorescein (B123965) solution.
-
Topical anesthetic (e.g., 0.5% proparacaine).
-
Animal model (e.g., rabbit or monkey).
-
-
Procedure:
-
Baseline Autofluorescence: Measure the autofluorescence of the cornea and anterior chamber before fluorescein administration.
-
Fluorescein Administration:
-
Apply a precise volume of 2% fluorescein solution topically to the cornea.
-
Allow the dye to penetrate for a set period (e.g., 1-2 hours).
-
-
Fluorophotometric Scanning:
-
Position the anesthetized animal at the fluorophotometer.
-
Perform scans of the anterior chamber at regular intervals (e.g., every 30-60 minutes) for several hours. The instrument directs a blue light into the eye and measures the emitted fluorescent light.
-
-
Data Acquisition: Record the concentration of fluorescein in the anterior chamber at each time point.
-
Flow Rate Calculation:
-
The rate of disappearance of fluorescein from the anterior chamber is proportional to the rate of aqueous humor flow.
-
Plot the logarithm of fluorescein concentration against time. The slope of the resulting line is the turnover rate constant.
-
Aqueous flow (F) can be calculated using the formula: F = k * V, where 'k' is the turnover rate constant and 'V' is the volume of the anterior chamber.
-
-
Effect of this compound: To test the effect of the drug, the animal is pre-treated with topical this compound for a specified duration before conducting the fluorophotometry experiment. The results are compared to a vehicle-treated control group.
-
Typical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study designed to evaluate the ocular hypotensive effects of this compound.
Safety and Handling
-
Potential Side Effects: Although this compound is expected to be less potent, researchers should be aware of side effects common to the PGF2α analog class. These include ocular hyperemia (redness), stinging upon instillation, and potential long-term changes like increased iris pigmentation and eyelash growth.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound and its formulations.
-
Formulation: Prostaglandin analogs are often lipophilic and may require specific vehicles for solubilization and stability in aqueous eye drop formulations. Care should be taken to prepare stable, non-irritating formulations for topical administration.
References
Measuring 15(S)-Fluprostenol-Induced Calcium Mobilization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, a potent and selective prostaglandin (B15479496) F2α (PGF2α) analog, is a valuable tool for studying the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1][2] Activation of the FP receptor by agonists like this compound initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a critical downstream event that triggers various cellular responses.
This document provides detailed application notes and protocols for measuring this compound-induced calcium mobilization in cells. The methodologies described herein are essential for researchers characterizing the pharmacology of FP receptor agonists and for professionals in drug development screening for novel modulators of this important therapeutic target.
Principle of the Assay
The measurement of intracellular calcium mobilization relies on the use of fluorescent calcium indicators, such as Fluo-4 acetoxymethyl (AM) ester. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. In its calcium-free state, Fluo-4 exhibits weak fluorescence. However, upon binding to intracellular calcium, its fluorescence intensity increases by over 100-fold.[3][4][5] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or a fluorescence microscope, providing a direct measure of the kinetics and magnitude of intracellular calcium mobilization.[6]
Signaling Pathway
This compound acts as an agonist at the FP receptor, which is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium concentration is the signal that is detected in this assay.
Caption: this compound signaling pathway.
Data Presentation
The potency of this compound and other FP receptor agonists is typically quantified by determining their half-maximal effective concentration (EC₅₀). This value represents the concentration of the agonist that elicits 50% of the maximal response. The binding affinity of a ligand to its receptor is quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower EC₅₀ and Ki values indicate higher potency and affinity, respectively.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) |
| (+)-Fluprostenol (Travoprost acid) | Human Ciliary Muscle Cells | Phosphoinositide Turnover | EC₅₀ | 1.4[7] |
| (+)-Fluprostenol (Travoprost acid) | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | EC₅₀ | 3.6[7] |
| (+)-Fluprostenol (Travoprost acid) | Rat A7r5 Cells | Intracellular Calcium Mobilization | EC₅₀ | 17.5 - 37[8] |
| (+)-Fluprostenol (Travoprost acid) | Mouse 3T3 Cells | Intracellular Calcium Mobilization | EC₅₀ | 17.5 - 37[8] |
| (+)-Fluprostenol (Travoprost acid) | CHO cells expressing human FP receptor | Intracellular Calcium Mobilization | EC₅₀ | 3400[9] |
| Fluprostenol | CHO cells expressing mouse FP receptor | [³H]-PGF2α Binding | Ki | 3 - 4[10] |
| Fluprostenol | Human FP Receptor | PGF2α Binding | IC₅₀ | 3.5[1] |
| Fluprostenol | Rat FP Receptor | PGF2α Binding | IC₅₀ | 7.5[1] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing the FP receptor (e.g., human trabecular meshwork cells, A7r5 cells) or a recombinant cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).
-
This compound Isopropyl Ester: To be hydrolyzed to its active form, this compound, by cellular esterases.
-
Fluo-4 AM (Acetoxymethyl) Ester: Calcium indicator dye.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM in aqueous media.
-
Probenecid (B1678239): An organic anion transport inhibitor to prevent the leakage of de-esterified Fluo-4 from the cells.[11]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12).
-
Fetal Bovine Serum (FBS): For cell culture.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES: Assay buffer.
-
Dimethyl Sulfoxide (DMSO): For dissolving compounds.
-
Black, clear-bottom 96-well or 384-well microplates: For fluorescence measurements.
Experimental Workflow
Caption: Experimental workflow for calcium mobilization assay.
Detailed Protocol
1. Cell Seeding
-
Culture cells in appropriate growth medium supplemented with 10% FBS in a T75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh growth medium.
-
Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. For a 384-well plate, seed 10,000 to 20,000 cells per well in 25 µL.[11][12]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Preparation of Dye Loading Solution
-
Prepare a 1 to 5 mM stock solution of Fluo-4 AM in high-quality anhydrous DMSO.
-
On the day of the experiment, prepare the dye loading solution. For a 96-well plate, mix 20 µL of the Fluo-4 AM stock solution with 10 mL of HBSS containing 20 mM HEPES. The addition of Pluronic F-127 (to a final concentration of 0.02-0.04%) and probenecid (1-2.5 mM) is highly recommended to improve dye loading and retention.[11] The final concentration of Fluo-4 AM in the loading solution should be empirically determined but typically ranges from 1 to 5 µM.[11]
3. Dye Loading
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[11][13]
-
After incubation, wash the cells twice with 100 µL of HBSS containing probenecid to remove extracellular dye.
-
Add 100 µL of HBSS with probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[11]
4. Compound Preparation and Addition
-
Prepare a stock solution of this compound isopropyl ester in DMSO.
-
Perform a serial dilution of the compound in HBSS to create a range of concentrations for generating a dose-response curve. It is important to keep the final DMSO concentration in the wells below 0.5% to avoid cellular toxicity.
-
For kinetic assays, the fluorescence plate reader's injectors will add the compound solution to the wells during the measurement.
5. Fluorescence Measurement
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution into the wells and continue to record the fluorescence signal every 0.5-1 second for at least 90-120 seconds to capture the peak response and the subsequent decline.[6]
6. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (F - F₀).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | - Insufficient dye loading.- Low receptor expression.- Cell death. | - Optimize Fluo-4 AM concentration and incubation time.- Use a cell line with higher FP receptor expression.- Ensure cells are healthy and not over-confluent. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Autofluorescence of compounds. | - Perform thorough washing steps after dye loading.- Run a control with compound and no cells to check for autofluorescence. |
| Variable Results | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Be consistent with incubation times and temperatures.- Use automated liquid handling for compound addition if possible. |
| No Response to Agonist | - Inactive compound.- Absence of FP receptor expression.- Desensitization of receptors. | - Verify the activity of the agonist with a positive control cell line.- Confirm FP receptor expression using RT-PCR or Western blot.- Avoid prolonged exposure of cells to agonists before the assay. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Microplate Assays Using Ion Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) method for 15(S)-Fluprostenol
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of 15(S)-Fluprostenol, ensuring accuracy and precision in research, development, and quality control settings. This document provides a detailed application note and protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Introduction
This compound is an isomer of the potent prostaglandin (B15479496) F2α analog, Fluprostenol. Prostaglandin analogs are widely used in pharmaceuticals, and their precise quantification is essential for ensuring product quality and stability.[1][2] This application note describes a validated, stability-indicating RP-HPLC method for the analysis of this compound. The method is designed to separate this compound from its potential degradation products and related impurities.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[3] Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution is utilized to ensure the effective separation of all components within a reasonable timeframe.[4] Detection is performed using a UV detector, leveraging the chromophoric properties of the molecule.[1]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Chromatography data acquisition and processing software.
-
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or equivalent)
-
0.22 µm membrane filters for solvent and sample filtration
-
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 20 mM phosphate buffer. Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water and adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (60:40, v/v).
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-20 µg/mL for linearity studies.
Preparation of Sample Solutions
-
Accurately weigh and transfer the sample (e.g., bulk drug, formulation) equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the sample completely.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The chromatographic separation is achieved using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 222 nm and 277 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Stability-Indicating)
Specificity was demonstrated by subjecting a sample of this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples showed that the degradation product peaks were well-resolved from the main this compound peak, proving the stability-indicating nature of the method.
Quantitative Data Summary
The quantitative results from the method validation are summarized in the tables below for easy comparison.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 20 | > 0.999 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 10 | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision | 10 | < 1.5% | % RSD ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 80% | 8 | 7.95 | 99.4% | 98.0% - 102.0% |
| 100% | 10 | 10.08 | 100.8% | 98.0% - 102.0% |
| 120% | 12 | 11.92 | 99.3% | 98.0% - 102.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Relationships
The logical relationship between the core parameters for HPLC method validation is illustrated below.
Caption: Key parameters and their relationships in HPLC method validation.
Conclusion
The described RP-HPLC method is simple, precise, accurate, and specific for the determination of this compound in the presence of its degradation products. The validation results confirm that the method is suitable for its intended purpose of quantitative analysis and stability studies, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trabecular Meshwork Contractility Using 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 15(S)-Fluprostenol, a potent prostaglandin (B15479496) F2α analog, to investigate the contractility of the trabecular meshwork (TM). This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for glaucoma research and the development of novel ophthalmic therapeutics.
Introduction
The trabecular meshwork is a critical tissue in the conventional aqueous humor outflow pathway, and its contractility plays a significant role in regulating intraocular pressure (IOP). Dysregulation of TM contractility is implicated in the pathogenesis of glaucoma. This compound, an active metabolite of the prodrug Travoprost, is a selective FP receptor agonist known to lower IOP. While its primary mechanism of action is attributed to increasing uveoscleral outflow, emerging evidence highlights its direct effects on the trabecular meshwork, making it an invaluable tool for studying TM physiology and pharmacology.
Prostaglandin F2α (PGF2α) analogs, including this compound, have been shown to modulate TM contractility, primarily by antagonizing the contractile effects of agents like endothelin-1 (B181129) (ET-1), a peptide implicated in glaucoma pathology.[1][2] This modulation is mediated through the FP receptor, which is expressed in human TM cells.[3] The signaling cascade involves changes in intracellular calcium ([Ca²⁺]i) and interactions with the Rho/ROCK pathway, a key regulator of cell contraction and cytoskeletal organization.[4][5][6] Understanding these mechanisms is crucial for developing targeted therapies to improve aqueous humor outflow through the conventional pathway.
Data Presentation: Quantitative Effects of FP Receptor Agonists on Trabecular Meshwork
The following tables summarize the quantitative data from key studies on the effects of this compound and related PGF2α analogs on trabecular meshwork contractility and intracellular signaling.
Table 1: Effect of Fluprostenol (B1673476) on Endothelin-1 (ET-1)-Induced Contraction of Bovine Trabecular Meshwork (BTM) Strips
| Treatment Condition | Concentration | % Contraction (relative to 10⁻⁶ M Carbachol) | Reference |
| ET-1 | 10⁻⁸ M | 61.5 ± 8.4% | [7] |
| ET-1 + Fluprostenol | 10⁻⁸ M + 10⁻⁶ M | 25.0 ± 6.5% | [7] |
| ET-1 + Fluprostenol + AL-8810 (FP Receptor Antagonist) | 10⁻⁸ M + 10⁻⁶ M + 10⁻⁶ M | 50.3 ± 6.1% | [7] |
Table 2: Effect of PGF2α and Fluprostenol on ET-1-Induced Intracellular Calcium ([Ca²⁺]i) Increase in Cultured Bovine Trabecular Meshwork (BTM) Cells
| Treatment Condition | Concentration | % Increase in [Ca²⁺]i (relative to baseline) | Reference |
| ET-1 | 10⁻⁸ M | 203.8 ± 23.3% | [7] |
| ET-1 + Fluprostenol | 10⁻⁸ M + 5 x 10⁻⁶ M | 141.5 ± 6.0% | [7] |
| ET-1 + PGF2α | 10⁻⁸ M + 10⁻⁶ M | Reduced transient increase | [1] |
| ET-1 + PGF2α + AL-8810 (FP Receptor Antagonist) | 10⁻⁸ M + 10⁻⁶ M + 10⁻⁶ M | No reduction in [Ca²⁺]i increase | [1] |
Table 3: Potency of Various Prostaglandin Analogs in Stimulating Phosphoinositide (PI) Turnover in Human Trabecular Meshwork (h-TM) Cells
| Agonist (Free Acid) | EC₅₀ (nM) | Reference |
| Travoprost acid (Fluprostenol) | 2.4 ± 0.7 | [8] |
| Latanoprost acid | 34.7 ± 2.4 | [8] |
| Bimatoprost acid | 112 ± 55 | [8] |
| PGF2α | 120 ± 26 | [8] |
Signaling Pathways
The interaction of this compound with the FP receptor on trabecular meshwork cells initiates a signaling cascade that modulates cellular contractility. The primary mechanism involves the Gq/11 protein-coupled activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both calcium and DAG activate protein kinase C (PKC). Furthermore, this pathway intersects with the Rho/ROCK signaling cascade, which is a central regulator of actin-myosin-based cell contraction. This compound's ability to attenuate ET-1-induced contraction suggests a complex interplay between these pathways, ultimately leading to a relaxation of the TM and an increase in aqueous humor outflow.
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on trabecular meshwork contractility.
Protocol 1: Trabecular Meshwork Strip Contractility Assay
This protocol measures the isometric contraction of isolated TM strips in response to pharmacological agents.
Materials:
-
Freshly enucleated bovine or human donor eyes
-
Dissecting microscope
-
Fine dissection tools (forceps, scissors)
-
Force-length transducer system
-
Organ bath with temperature control and aeration
-
Ringer's solution (composition in mM: 154 NaCl, 5.6 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 6.0 Glucose, 10.0 HEPES; pH 7.4)
-
This compound
-
Endothelin-1 (ET-1)
-
Carbachol
-
FP receptor antagonists (e.g., AL-8810)
Procedure:
-
TM Dissection: Carefully dissect TM strips (2-4 mm in length) from the iridocorneal angle of enucleated eyes under a dissecting microscope.[1]
-
Mounting: Mount the isolated TM strips in the organ bath of the force-length transducer system, submerged in Ringer's solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the strips to equilibrate for at least 1 hour under a baseline tension until a stable contractile tone is achieved.
-
Induction of Contraction: Induce a reference contraction with a standard agonist, such as 10⁻⁶ M Carbachol. After washout and return to baseline, induce contraction with 10⁻⁸ M ET-1.
-
Application of this compound: Once the ET-1-induced contraction has reached a stable plateau, add this compound (e.g., 10⁻⁶ M) to the bath and record any changes in tension.
-
Antagonist Studies: To confirm FP receptor mediation, pre-incubate TM strips with an FP receptor antagonist (e.g., 10⁻⁶ M AL-8810) for 20-30 minutes before the addition of ET-1 and subsequently this compound.
-
Data Analysis: Express the contractile force as a percentage of the maximal contraction induced by Carbachol. Analyze the inhibitory effect of this compound on the ET-1-induced contraction.
Caption: Experimental workflow for the TM strip contractility assay.
Protocol 2: Collagen Gel Contraction Assay
This cell-based assay assesses the contractile capacity of cultured TM cells by measuring the contraction of a collagen matrix.
Materials:
-
Primary human or bovine TM cells
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Rat tail collagen type I
-
24-well culture plates
-
This compound
-
Contractile agonists (e.g., TGF-β2, ET-1)
-
Digital imaging system
Procedure:
-
Cell Culture: Culture TM cells to 80-90% confluency.
-
Gel Preparation: Prepare collagen gels by mixing TM cells with a neutralized collagen solution. A typical final concentration is 1.5 mg/ml collagen with 2.5 x 10⁵ cells/ml.
-
Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 30-60 minutes.
-
Gel Release: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip to allow for free-floating contraction.
-
Treatment: Replace the culture medium with serum-free medium containing the desired concentrations of this compound and/or a contractile agonist.
-
Image Acquisition: Capture images of the gels at specified time points (e.g., 0, 24, 48 hours) using a digital imaging system.
-
Data Analysis: Measure the area of the collagen gels using image analysis software (e.g., ImageJ). Express the degree of contraction as the percentage decrease in gel area compared to the initial area.
Protocol 3: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to this compound and other agents using a fluorescent calcium indicator.
Materials:
-
Cultured TM cells on glass coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
Fluorescence microscopy system with a ratiometric imaging setup
-
Perfusion system
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
ET-1
Procedure:
-
Cell Loading: Incubate TM cells grown on coverslips with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
Stimulation: Perfuse the cells with a solution containing ET-1 (e.g., 10⁻⁸ M) to induce a calcium response.
-
Treatment: Following the ET-1 response, or in a separate experiment, pre-incubate cells with this compound (e.g., 10⁻⁶ M) before stimulating with ET-1 to assess the inhibitory effect.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Convert the ratio to intracellular calcium concentration using a standard calibration method. Analyze the peak and duration of the calcium transients.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the mechanisms of trabecular meshwork contractility. The protocols and data presented here provide a robust framework for researchers to investigate the cellular and molecular effects of this prostaglandin analog. A deeper understanding of how this compound modulates TM cell behavior will aid in the development of more effective therapies for glaucoma that target the conventional outflow pathway, potentially offering improved IOP control and neuroprotection.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for 15(S)-Fluprostenol Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a potent and selective agonist of the Prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. As a synthetic analog of Prostaglandin F2α (PGF2α), this compound is a valuable tool for studying FP receptor signaling and for the development of therapeutics targeting this pathway. Activation of the FP receptor by an agonist like this compound initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
These application notes provide detailed protocols for generating dose-response curves for this compound by measuring two key downstream events: intracellular calcium mobilization and inositol phosphate (B84403) accumulation.
Data Presentation
Table 1: Intracellular Calcium Mobilization - EC50 Values for FP Receptor Agonists
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Travoprost (B1681362) acid ((+)-Fluprostenol) | Rat A7r5 cells | Intracellular Ca2+ mobilization | 17.5 - 37 | [1] |
| Travoprost acid ((+)-Fluprostenol) | Mouse 3T3 cells | Intracellular Ca2+ mobilization | 17.5 - 37 | [1] |
| Travoprost acid ((+)-Fluprostenol) | HEK-293 cells (human FP receptor) | Intracellular Ca2+ mobilization | 17.5 - 37 | [1] |
| Bimatoprost acid | HEK-293 cells (human FP receptor) | Intracellular Ca2+ mobilization | 15 ± 3 | [2] |
Table 2: Inositol Phosphate Accumulation - EC50 Values for FP Receptor Agonists
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Prostaglandin F2α | Swiss 3T3 cells | Ca2+ transient signal (surrogate for IP3) | ~10 | [3] |
| Fluprostenol (B1673476) | Bovine iris sphincter | Phosphoinositide turnover | 9 |
Signaling Pathway Diagram
References
- 1. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of 15(S)-Fluprostenol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, an isomer of the potent prostaglandin (B15479496) F2α (FP) receptor agonist fluprostenol, is a critical component in various research applications, including ophthalmology and reproductive biology.[1][2] As a potential active metabolite of its isopropyl ester prodrug, understanding its stability in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is paramount for ensuring the accuracy and reproducibility of experimental results.[3] This document provides a detailed overview of the recommended storage conditions, a protocol for conducting long-term stability studies, and insights into its mechanism of action.
While specific long-term stability data for this compound in DMSO is not extensively published, general stability information for the compound as supplied suggests it is stable for at least two years at -20°C.[1] However, the stability of a compound in a solvent can differ significantly from its stability in a solid form or in the solvent it was supplied in. Factors such as water absorption by DMSO, freeze-thaw cycles, and oxygen exposure can impact the chemical integrity of the dissolved compound.[4] Therefore, it is crucial to follow best practices for the preparation and storage of this compound solutions in DMSO and to validate their stability for long-term experimental use.
Data Presentation: Recommended Storage and Handling
The following table summarizes the recommended storage conditions and solubility of this compound and its related compounds based on available data. It is important to note that for long-term storage in DMSO, it is advisable to conduct an in-house stability study.
| Compound | Solvent | Concentration | Recommended Storage | Stability |
| This compound | Ethanol | Solution | -20°C | ≥ 2 years |
| This compound | DMSO | 20 mg/mL | Prepare fresh; for short-term storage, store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Data not available; assumed to be less stable than in ethanol. |
| This compound isopropyl ester | Ethanol | Solution | -20°C | Data not available; general guidance for similar compounds suggests long-term stability. |
| This compound isopropyl ester | DMSO | 10 mg/mL | Prepare fresh; for short-term storage, store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Data not available. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a comprehensive approach to determine the long-term stability of this compound in DMSO.
1. Objective: To evaluate the chemical stability of this compound in a DMSO solution under various storage conditions over an extended period.
2. Materials:
-
This compound (solid or as a stock solution in a volatile solvent)
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with airtight caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Reference standard of this compound
3. Sample Preparation:
-
If starting with a solid, accurately weigh a sufficient amount of this compound.
-
If starting from a solution in a different solvent (e.g., methyl acetate), evaporate the solvent under a gentle stream of inert gas.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mg/mL. Purge the DMSO with an inert gas before use to minimize dissolved oxygen.
-
Aliquot the solution into amber glass vials, leaving minimal headspace.
-
Purge the headspace of each vial with inert gas before sealing tightly.
4. Storage Conditions: Store the vials at the following temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room temperature (20-25°C)
5. Time Points for Analysis: Analyze the samples at the following time points:
-
Time 0 (immediately after preparation)
-
1 month
-
3 months
-
6 months
-
12 months
-
24 months
6. Analytical Method (HPLC/LC-MS):
-
Develop and validate a stability-indicating HPLC or LC-MS method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to resolve all peaks (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 1 mL/min
-
Detection: UV at 222 and 277 nm or MS detection.
-
Injection Volume: 10 µL
-
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dilute the sample to a suitable concentration for analysis.
-
Inject the sample onto the HPLC/LC-MS system.
-
Quantify the peak area of this compound and any degradation products.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
Identify and, if possible, characterize any significant degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the shelf-life of the solution under each condition, defined as the time at which the concentration of this compound drops below 90% of its initial value.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for the Prostaglandin F2α (FP) receptor. The binding of this compound to the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological effects.
Caption: FP Receptor Signaling Pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for the long-term stability study of this compound in DMSO.
Caption: Experimental Workflow for Stability Study.
Conclusion
While this compound is a stable compound when stored under recommended conditions as supplied, its long-term stability in DMSO solutions requires careful consideration and verification. For experiments spanning extended periods, it is highly recommended to conduct a stability study following the protocol outlined in this document. Adherence to proper storage and handling procedures, such as using anhydrous DMSO, inert gas, and avoiding multiple freeze-thaw cycles, is essential to maintain the integrity of this compound in solution. By understanding the compound's stability and its signaling pathway, researchers can ensure the reliability and accuracy of their results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 15(S)-Fluprostenol for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 15(S)-Fluprostenol for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] It is the (S)-epimer of fluprostenol (B1673476) at the C-15 position. Like other PGF2α analogs, it is expected to act as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor typically leads to the stimulation of the Gq/11 pathway, resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Q2: What is the expected potency of this compound compared to other prostaglandin analogs?
Q3: How should I prepare a stock solution of this compound?
This compound is typically supplied as a solution in an organic solvent like ethanol. It is soluble in organic solvents such as ethanol, DMSO, and DMF. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some common cell-based assays to assess the activity of this compound?
Common assays to evaluate the activity of FP receptor agonists include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium upon receptor activation.
-
Phosphoinositide (IP) Turnover Assays: To quantify the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Competitive Binding Assays: To determine the binding affinity of this compound to the FP receptor.
-
Cell Proliferation or Viability Assays: To assess the effect of this compound on cell growth or death.
-
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the FP receptor signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Sub-optimal concentration: The concentration used may be too low, given its expected lower potency. | Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration. |
| Low FP receptor expression: The cell line used may not express the FP receptor or expresses it at very low levels. | Verify FP receptor expression in your cell line using techniques like RT-PCR, Western blot, or by testing a known potent FP receptor agonist as a positive control. | |
| Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, reducing the response to subsequent stimulation.[3] | For acute response assays, minimize the pre-incubation time with this compound. For longer-term assays, consider the possibility of desensitization when interpreting results. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Store this compound at -20°C as recommended.[1] Prepare fresh dilutions from the stock solution for each experiment. | |
| High background or off-target effects | High concentration: Using excessively high concentrations may lead to non-specific binding and activation of other signaling pathways. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate negative controls and consider using an FP receptor antagonist to confirm specificity. |
| Solvent toxicity: The concentration of the organic solvent used to dissolve this compound may be too high. | Ensure the final solvent concentration in the cell culture medium is below cytotoxic levels (typically <0.1%). Run a solvent-only control to assess its effect on the cells. | |
| Inconsistent results between experiments | Cell passage number: The characteristics of cultured cells, including receptor expression levels, can change with high passage numbers. | Use cells with a consistent and low passage number for all experiments. |
| Cell density: The density of cells at the time of the assay can influence the response. | Optimize and standardize the cell seeding density for your specific assay. | |
| Reagent variability: Inconsistent preparation of reagents can lead to variability. | Prepare fresh reagents and use consistent sources for all components of the assay. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Isopropyl Ester
| Compound | Molecular Formula | Molecular Weight | Solubility |
| This compound | C₂₃H₂₉F₃O₆ | 458.5 g/mol | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 5 mg/mL[1] |
| This compound isopropyl ester | C₂₆H₃₅F₃O₆ | 500.6 g/mol | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 1 mg/mL[2] |
Table 2: Comparative Potency of Prostaglandin F2α Analogs
| Compound | Assay | Cell Line/Tissue | Potency (IC₅₀/EC₅₀) | Reference |
| Fluprostenol (15R-epimer) | Inhibition of PGF₂α binding | Human FP receptors | IC₅₀: 3.5 nM | (Cayman Chemical) |
| Fluprostenol (15R-epimer) | Inhibition of PGF₂α binding | Rat FP receptors | IC₅₀: 7.5 nM | (Cayman Chemical) |
| Fluprostenol isopropyl ester (15R-epimer) | Phosphoinositide turnover | HEK293 cells expressing human ocular FP receptor | EC₅₀: 40.2 nM | [4] |
| This compound | - | - | Expected to be ~100-fold less potent than the 15(R) epimer. | [1][2] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the FP receptor
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Positive control (e.g., a known potent FP receptor agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: During the incubation, prepare a dilution series of this compound and the positive control in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Assay:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.
-
After establishing a baseline reading, inject the this compound dilutions and controls into the wells.
-
Continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay and requires a laboratory licensed for handling radioactive materials.
Materials:
-
Cell membranes or whole cells expressing the FP receptor
-
Radiolabeled FP receptor ligand (e.g., [³H]-PGF₂α)
-
Unlabeled this compound
-
Unlabeled PGF₂α (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Cell membranes or whole cells
-
Radiolabeled ligand at a concentration close to its Kd
-
Increasing concentrations of unlabeled this compound
-
-
Total and Non-specific Binding:
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled PGF₂α (e.g., 10 µM).
-
-
Incubation: Incubate the reaction mixtures at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: FP Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for No/Low Response.
References
Technical Support Center: Improving the Solubility of 15(S)-Fluprostenol in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for enhancing the solubility of 15(S)-Fluprostenol in aqueous buffers. The following sections offer frequently asked questions and troubleshooting advice to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents and buffers?
A1: this compound is a lipophilic molecule with limited solubility in aqueous solutions at neutral pH. Its solubility is significantly higher in organic solvents. The table below summarizes its approximate solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL[1] |
Q2: Why is this compound poorly soluble in neutral aqueous buffers?
A2: this compound is a prostaglandin (B15479496) F2α analog.[2][3] Its molecular structure contains a carboxylic acid group, making it a weak acid, but it also possesses a large, hydrophobic carbon backbone.[4] In neutral or acidic aqueous solutions, the carboxylic acid group is largely protonated (uncharged), reducing its interaction with polar water molecules and causing the compound to be poorly soluble.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The most effective methods for increasing the aqueous solubility of this compound involve one or more of the following strategies:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid group.[5][][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.[8][9][10][11]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic regions of the molecule within cyclodextrin (B1172386) cavities.[12][13][14]
-
Micellar Solubilization with Surfactants: Using surfactants to form micelles that can entrap the drug molecule.[15][16][17]
Q4: I prepared a stock solution in DMSO and saw a precipitate when I diluted it into my aqueous buffer. What went wrong?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug is diluted from a high-concentration organic stock solution into an aqueous buffer where its solubility is much lower. The final concentration of the organic co-solvent in the buffer is insufficient to keep the drug dissolved. To prevent this, the dilution must be performed carefully, often by adding the stock solution slowly to the buffer while vortexing, or by using a solubility-enhancing excipient in the final buffer.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions.
Problem: Compound precipitates during or after dilution from an organic stock.
-
Root Cause: The final concentration of the organic co-solvent is below the level required to maintain the solubility of this compound at the desired final concentration.
-
Solution: Follow a careful dilution protocol. Ensure the final concentration of the organic solvent does not exceed levels appropriate for your experimental system (e.g., <1% for most cell-based assays). If precipitation still occurs, a different solubilization strategy is required.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H29F3O6 | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Micellar solubilization: Significance and symbolism [wisdomlib.org]
- 16. Micellar solubilization of drugs. [sites.ualberta.ca]
- 17. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 15(S)-Fluprostenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 15(S)-Fluprostenol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1] It is typically supplied as a solution in an organic solvent, such as ethanol (B145695) or methyl acetate. When stored under these conditions, the product is expected to be stable for at least two years.
Q2: My laboratory experienced a power outage, and the freezer temperature rose above -20°C. Is my this compound still viable?
A2: Short-term temperature excursions may not necessarily lead to significant degradation, especially if the product remained cool. However, prostaglandin (B15479496) F2α analogs are known to be sensitive to thermal stress. For instance, the related compound travoprost (B1681362) shows degradation at 50°C, while latanoprost (B1674536) degrades at temperatures of 37°C and 50°C.[2][3] It is crucial to minimize the duration of any temperature deviation from the recommended -20°C. If you suspect significant exposure to higher temperatures, it is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use.
Q3: I need to prepare an aqueous solution of this compound for my experiment. How should I store it?
A3: Aqueous solutions of prostaglandin analogs are generally less stable than solutions in organic solvents. It is recommended to prepare aqueous solutions fresh on the day of use and to avoid long-term storage. If storage is unavoidable, it should be for the shortest possible time at 2-8°C, and the solution should be protected from light.
Q4: Can I expose my this compound solution to light?
A4: Prostaglandin F2α analogs can be sensitive to light. Studies on latanoprost have shown rapid degradation upon exposure to UVB radiation.[4][5] Therefore, it is essential to protect solutions of this compound from light by using amber vials or by wrapping the container in foil. All handling should be performed under subdued light conditions whenever possible.
Q5: What are the potential signs of this compound degradation?
A5: Visual inspection may not be sufficient to detect degradation. The most reliable way to assess the stability of your this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can separate the parent compound from any degradation products, allowing for quantification of purity. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light. 2. Check Solution Preparation: If using aqueous solutions, ensure they were freshly prepared. 3. Analytical Confirmation: Perform HPLC or UPLC-MS analysis to confirm the purity and concentration of the stock solution. |
| Unexpected peaks in HPLC/UPLC-MS analysis. | The presence of degradation products. | 1. Review Handling Procedures: Assess if the compound was exposed to high temperatures, light, or incompatible solvents. 2. Consider Degradation Pathways: Potential degradation could arise from hydrolysis of the carboxylic acid, oxidation of the alcohol groups, or epimerization at the C15 position. 3. Characterize Degradants: If necessary, use mass spectrometry (MS) to identify the mass of the unknown peaks and infer their structures. |
| Inconsistent experimental results. | Partial degradation of the compound leading to variable concentrations. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials upon receipt. 2. Use Fresh Dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. 3. Re-evaluate Purity: If inconsistencies persist, re-analyze the purity of the stock solution. |
Data on Thermal Stability of Related Prostaglandin F2α Analogs
The following tables summarize the thermal degradation data for travoprost and latanoprost, which are structurally similar to this compound and can provide insights into its potential stability profile.
Table 1: Thermal Degradation Rate of Travoprost and Latanoprost
| Compound | Temperature | Degradation Rate (μg/mL/day) | Reference |
| Travoprost | 50°C | 0.46 | [2][3] |
| Latanoprost | 37°C | 0.15 | [2][3] |
| Latanoprost | 50°C | 0.29 | [2][3] |
Table 2: Time to 10% Degradation (t90) for Latanoprost at Elevated Temperatures
| Temperature | t90 (days) | Reference |
| 50°C | 8.25 | [4][5] |
| 70°C | 1.32 | [4][5] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified period. A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At each time point, analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV detection or UPLC-MS.
-
Mobile Phase Example: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column Example: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at an appropriate wavelength (e.g., 220 nm) or MS for mass identification.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Use mass spectral data to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical workflow for conducting a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]
Technical Support Center: 15(S)-Fluprostenol In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects during in vivo experiments with 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).[1] Its primary on-target effect is agonism of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor typically couples to the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP3) production and subsequent mobilization of intracellular calcium.[4][5] This pathway is responsible for its therapeutic effects, such as reducing intraocular pressure in glaucoma treatment.[6][7]
Q2: What are the potential off-target receptors for this compound?
A2: The primary cause for off-target effects is the cross-reactivity of prostaglandin analogs with other prostanoid receptors.[4] While this compound is highly selective for the FP receptor, at supra-physiological concentrations, it may interact with other receptors such as the Prostaglandin E receptors (EP1, EP3 subtypes) and potentially others.[4][8] Endogenous PGF2α itself has been reported to have a potent binding affinity for the EP3 receptor.[4] Therefore, high doses of this compound might elicit effects mediated by these other receptors.
Q3: How can I experimentally verify that an observed in vivo effect is mediated by the FP receptor?
A3: The most effective method is to use a selective FP receptor antagonist in a co-administration experiment. AL-8810 is a well-characterized, selective FP receptor antagonist.[4] If the physiological effect of this compound is blocked or significantly reduced in the presence of AL-8810, it strongly indicates that the effect is mediated through the FP receptor.[4][5][6] If the effect persists, it is likely an off-target effect.
Q4: What are the common troubleshooting steps if I observe unexpected side effects?
A4: If unexpected side effects occur, consider the following:
-
Dose-Response Analysis: The most common cause of off-target effects is using too high a concentration. Conduct a dose-response study to determine the minimal effective dose for your desired on-target effect. Off-target effects often appear only at higher concentrations. For instance, in rats, the dose of (+)-Fluprostenol needed to increase uterine contractions was 100-fold larger than that required to induce cervical softness.[1]
-
Pharmacokinetic (PK) Review: Analyze the administration route and formulation. Systemic administration (e.g., intraperitoneal injection) can lead to high peak plasma concentrations and widespread distribution, increasing the likelihood of off-target effects.
-
Use of Antagonists: As mentioned in Q3, employ selective antagonists for other potential prostanoid receptors (if available) to identify the specific off-target pathway.
-
Localized Delivery: Consider alternative formulations or delivery systems (e.g., topical application, targeted nanoparticles) to confine the drug to the target tissue and minimize systemic exposure.[9]
Q5: Are there formulation strategies to reduce systemic exposure?
A5: Yes. For localized targets, such as in ophthalmology, topical administration is highly effective. Formulating this compound in a vehicle that enhances local tissue penetration while limiting systemic absorption can significantly reduce off-target effects. Advanced drug delivery systems, such as lipid nanoparticles, nanogels, or cyclodextrin (B1172386) complexes, can be designed for sustained, localized release, thereby maintaining therapeutic concentrations at the target site while keeping systemic levels low.[9]
Quantitative Data Summary
Table 1: Receptor Binding Affinity & Functional Potency
This table summarizes the binding affinities (Ki) and functional potencies (IC50, EC50) of Fluprostenol (B1673476) and related compounds at various prostanoid receptors. Lower values indicate higher affinity/potency.
| Compound | Receptor | Species/Cell Line | Parameter | Value (nM) | Reference |
| (+)-Fluprostenol | FP | Cloned Human Ocular | EC50 | 17.5 | [2] |
| (+)-Fluprostenol | FP | Rat A7r5 Cells | EC50 | 19.1 | [2] |
| (+)-Fluprostenol | FP | Mouse 3T3 Cells | EC50 | 37.3 | [2] |
| Fluprostenol | FP | Mouse | Ki | 3-4 | [8] |
| Fluprostenol | FP | Human | IC50 | 3.5 | [3] |
| Fluprostenol | FP | Rat | IC50 | 7.5 | [3] |
| PGD2 | FP | Mouse | Ki | < 100 | [8] |
| PGE2 | FP | Mouse | Ki | < 100 | [8] |
| AL-8810 (Antagonist) | FP | - | Ki | 285–426 | [4] |
| AL-8810 (Antagonist) | Other PG Receptors | - | Ki | >30,000 | [4] |
Table 2: Reported In Vivo Dosages
This table provides examples of effective doses used in animal studies. Dosages should be optimized for specific animal models and experimental goals.
| Compound | Species | Application | Dosage | Route | Reference |
| Fluprostenol | Rat | Pregnancy Termination | 270 µg/kg | - | [3] |
| (+)-Fluprostenol | Rat (Pregnant) | Induce Cervical Softness | ~100x lower than luteolytic dose | Subcutaneous | [1] |
| Fluprostenol | Mare | Infertility Treatment | 250 µg (total dose) | Intramuscular | [10] |
Key Experimental Protocols
Protocol 1: In Vivo Dose-Response Study to Determine Therapeutic Window
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Objective: To identify the optimal dose of this compound that maximizes the on-target effect while minimizing off-target side effects.
-
Animal Model: Select the appropriate animal model for the disease under investigation.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[1] Prepare serial dilutions to create a range of doses.
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Group Allocation: Divide animals into at least 5 groups: Vehicle control, and at least four escalating dose groups of this compound. The dose range should be selected based on literature values.[1][3]
-
Administration: Administer the drug via the intended route (e.g., subcutaneous, intraperitoneal, topical).
-
Monitoring On-Target Effects: At predetermined time points, measure the desired biological response (e.g., intraocular pressure, uterine contractility).
-
Monitoring Off-Target Effects: Simultaneously, monitor for known or potential off-target effects (e.g., systemic blood pressure changes, gastrointestinal distress, respiratory changes).
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Data Analysis: Plot the dose-response curves for both on-target and off-target effects. The optimal dose will be in the range where the on-target effect is maximal and the off-target effects are minimal.
Protocol 2: Confirmation of On-Target Effect Using a Selective Antagonist
-
Objective: To confirm that the observed biological effect of this compound is mediated by the FP receptor.
-
Materials: this compound, selective FP receptor antagonist (e.g., AL-8810), vehicle.
-
Group Allocation: Divide animals into four groups:
-
Group 1: Vehicle only.
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Group 2: AL-8810 only.
-
Group 3: this compound only (at a predetermined effective dose).
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Group 4: AL-8810 followed by this compound.
-
-
Administration:
-
Administer the antagonist (AL-8810) to Groups 2 and 4. The dosage and pre-treatment time should be based on its known pharmacokinetic properties to ensure it is active when the agonist is administered.
-
After the appropriate pre-treatment interval, administer this compound to Groups 3 and 4. Administer vehicle to Groups 1 and 2.
-
-
Measurement: Measure the biological endpoint of interest at the time of expected peak effect for this compound.
-
Interpretation:
Visual Guides: Pathways and Workflows
Caption: FP receptor signaling and potential off-target cross-talk.
Caption: Workflow for troubleshooting unexpected in vivo effects.
Caption: Relationship between dose, on-target efficacy, and off-target effects.
References
- 1. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
addressing variability in 15(S)-Fluprostenol experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 15(S)-Fluprostenol in experimental settings. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors, ranging from compound handling to assay-specific conditions. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Compound Degradation: this compound, especially in aqueous solutions, can be unstable.[1] | Prepare fresh solutions for each experiment. For stock solutions in organic solvents like DMSO or ethanol, store at -20°C or lower and minimize freeze-thaw cycles.[1][2] Aqueous solutions should not be stored for more than one day.[1] |
| Incorrect Compound Form: Use of the isopropyl ester prodrug in an in vitro assay without sufficient esterase activity.[1] | Ensure the experimental system (e.g., cell line, tissue preparation) has adequate esterase activity to convert the prodrug to the active free acid. Alternatively, use the free acid form, this compound, directly. | |
| Low Receptor Expression: The target cells may have low or no expression of the Prostaglandin (B15479496) F (FP) receptor. | Confirm FP receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known FP receptor ligand. Consider using a cell line known to express the FP receptor, such as HEK293 or CHO cells stably expressing the human FP receptor. | |
| Inconsistent Dose-Response Curves (Variable EC₅₀/IC₅₀) | Compound Adsorption: Prostaglandins (B1171923) can adsorb to plasticware, leading to lower effective concentrations. | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.01%) to the assay buffer to reduce non-specific binding. |
| Cell Passage Number and Health: Cellular responses, including GPCR expression and signaling, can change with increasing cell passage numbers. | Use cells within a consistent and defined passage number range for all experiments. Regularly monitor cell health and viability. | |
| Variability in Assay Conditions: Inconsistent incubation times, temperatures, or buffer compositions. | Standardize all assay parameters. Determine the optimal incubation time to reach equilibrium by performing a time-course experiment. Ensure consistent pH and ionic strength of the assay buffer. | |
| Serum Effects: Components in serum can bind to the compound or affect cell signaling pathways. | If possible, perform the assay in a serum-free medium. If serum is required, use the same batch of serum for all related experiments to minimize variability. | |
| High Background Signal or Non-Specific Effects | Cytotoxicity: At high concentrations, this compound or the vehicle (e.g., DMSO) may cause cell death, leading to confounding results. | Determine the cytotoxic concentration of this compound and the vehicle on your specific cell line using a cell viability assay (e.g., MTT or WST-1 assay). Keep the final DMSO concentration below 0.5%, and preferably below 0.1%. |
| Off-Target Effects: this compound may interact with other prostanoid receptors at high concentrations. | Characterize the receptor selectivity profile in your experimental system. Use selective antagonists for other prostanoid receptors to confirm that the observed effect is mediated by the FP receptor. | |
| Assay Artifacts: Interference from the compound with the detection method (e.g., fluorescence quenching or enhancement). | Run appropriate controls to test for any direct effect of the compound on the assay readout in the absence of cells or receptor preparations. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound and its isopropyl ester?
A1:
-
This compound (Free Acid): Should be stored at -20°C as a solution in an organic solvent like ethanol, DMSO, or DMF. It is stable for at least two years under these conditions. Aqueous solutions are less stable and should be prepared fresh and used within a day.
-
This compound Isopropyl Ester: This prodrug form is also typically supplied as a solution in an organic solvent and should be stored at -20°C, where it is stable for at least two years.
Q2: What is the solubility of this compound and its isopropyl ester?
A2: The solubility can vary depending on the solvent. The following table summarizes available solubility data.
| Compound | Solvent | Solubility |
| This compound | DMF | ~30 mg/mL |
| DMSO | ~20 mg/mL | |
| Ethanol | ~30 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL | |
| This compound Isopropyl Ester | DMF | ~15 mg/mL |
| DMSO | ~10 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | ~1 mg/mL |
To prepare aqueous solutions from an organic stock, it is recommended to first dissolve the compound in a water-miscible organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer.
Q3: What is the mechanism of action of this compound?
A3: this compound is a synthetic analog of prostaglandin F₂α (PGF₂α). It acts as a selective agonist for the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq class of G-proteins. Activation of the FP receptor by an agonist like this compound initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺).
FP Receptor Gq Signaling Pathway
Q4: How does the potency of this compound compare to its 15(R) epimer, Fluprostenol?
A4: The stereochemistry at the C-15 position is crucial for activity. Generally, the 15(R) epimer (Fluprostenol) is significantly more potent than the 15(S) epimer. Inversion of the stereochemistry at the C-15 position of ocular hypotensive prostaglandins can lower the potency by approximately 100-fold. Therefore, higher concentrations of this compound may be required to observe a biological effect compared to Fluprostenol.
Q5: Which cell lines are suitable for studying this compound?
A5: The choice of cell line depends on the expression of the FP receptor. Commonly used cell lines for studying prostaglandin analogs include:
-
HEK293 (Human Embryonic Kidney) cells: Often used for transient or stable transfection of the human FP receptor.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293, they are a good host for expressing recombinant FP receptors.
-
U2OS (Human Osteosarcoma) cells: Have been used to create stable cell lines expressing the FP receptor.
-
Primary cells: Cells endogenously expressing the FP receptor, such as human trabecular meshwork cells or conjunctival stromal cells, can also be used, but may show more donor-to-donor variability.
It is always recommended to verify FP receptor expression in the chosen cell line.
Experimental Protocols
Key Experiment: In Vitro FP Receptor Activation Assay using a Fluorescent Calcium Indicator
This protocol describes a cell-based assay to measure the activation of the FP receptor by this compound by detecting changes in intracellular calcium levels.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 stably expressing the human FP receptor) into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
3. Calcium Indicator Loading:
-
Remove the culture medium from the cell plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
4. Measurement of Calcium Mobilization:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and continue to record the fluorescence signal for 1-3 minutes to capture the peak response.
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to a positive control (e.g., a saturating concentration of a known FP agonist like Fluprostenol) and a vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Workflow for a Calcium Mobilization Assay
Mandatory Visualizations
Troubleshooting Logic for Inconsistent Results
Troubleshooting Decision Tree
References
protocol for assessing the purity of 15(S)-Fluprostenol samples
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for assessing the purity of 15(S)-Fluprostenol samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for assessing the purity of this compound?
A1: The primary and most effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), specifically a stability-indicating reversed-phase HPLC (RP-HPLC) method. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.
Q2: What are the potential impurities in a this compound sample?
A2: Potential impurities can originate from the synthesis process or degradation. Key impurities may include:
-
15(R)-Fluprostenol (Epimer): The diastereomer of the active molecule.
-
5,6-trans isomer: An isomer of the parent compound.
-
15-keto derivative: An oxidation product.
-
Process-related impurities: Arising from the synthetic route, such as intermediates from the Corey synthesis.[1]
-
Degradation products: Formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[2][3][4]
Q3: Why is a stability-indicating method important?
A3: A stability-indicating method is crucial as it can resolve the API from any potential degradation products, process impurities, and other related substances. This ensures that the measured purity is accurate and that the method can be used for stability studies of the drug substance and product.[5]
Q4: What is forced degradation and why is it performed?
A4: Forced degradation studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally produce degradation products.[3][4] These studies are essential for developing and validating a stability-indicating analytical method by demonstrating its ability to separate the active ingredient from its degradants.[5]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Purity and Related Substances
This method is adapted from established protocols for similar prostaglandin (B15479496) F2α analogs, such as Travoprost, and is designed to separate this compound from its common impurities.[6][7]
1. Sample Preparation:
- Prepare a stock solution of the this compound sample in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of approximately 0.5 mg/mL.
- Further dilute the stock solution with the mobile phase to a working concentration of about 40 µg/mL.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl, C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Sodium Heptanesulfonate in water, pH adjusted to 2.5 with phosphoric acid[7] |
| Mobile Phase B | Methanol |
| Mobile Phase C | Acetonitrile |
| Gradient Elution | See Table 1 below |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm[6] |
| Injection Volume | 100 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0 | 60 | 20 | 20 |
| 10 | 40 | 30 | 30 |
| 25 | 20 | 40 | 40 |
| 30 | 20 | 40 | 40 |
| 31 | 60 | 20 | 20 |
| 40 | 60 | 20 | 20 |
3. System Suitability:
- Inject a standard solution of this compound and a spiked sample containing known impurities.
- The resolution between this compound and its closest eluting impurity (e.g., 15(R)-Fluprostenol) should be greater than 1.5.
- The tailing factor for the this compound peak should be less than 2.0.
- The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for separating and quantifying the 15(R)-epimer from the desired this compound.[1][8]
1. Sample Preparation:
- Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
2. Chiral HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-RH, Lux Amylose-1) |
| Mobile Phase | Acetonitrile:Methanol:Water (pH adjusted to 4 with acetic acid) in a ratio of 30:10:60 (v/v/v)[1][8] |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. |
| Column Degradation | Flush the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | For peak tailing, adjust the mobile phase pH to suppress silanol (B1196071) interactions on the column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before injection. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Mobile Phase Composition Varies | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Issue 3: Poor Resolution Between Peaks
| Possible Cause | Solution |
| Incorrect Mobile Phase Composition | Optimize the gradient profile or the ratio of organic solvent to aqueous buffer. |
| Column Efficiency is Low | Replace the column with a new one of the same type. |
| Inappropriate Stationary Phase | For chiral separations, ensure a suitable chiral column is being used. |
Issue 4: Extraneous or "Ghost" Peaks
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and prepare fresh mobile phase. |
| Sample Carryover | Implement a needle wash step between injections. |
| Late Eluting Compounds from Previous Injection | Increase the run time or add a column flushing step at the end of the gradient. |
Visualizations
Caption: Workflow for RP-HPLC Purity Assessment of this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biomedres.us [biomedres.us]
- 5. q1scientific.com [q1scientific.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 8. researchgate.net [researchgate.net]
common pitfalls in handling 15(S)-Fluprostenol for experiments
Welcome to the technical support center for 15(S)-Fluprostenol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fluprostenol?
A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is an isomer of Fluprostenol, with the key difference being the stereochemistry at the C-15 position. While both are agonists for the prostaglandin F2α receptor (FP receptor), this compound generally exhibits lower potency compared to the 15(R) epimer, Fluprostenol.[1][2] It is often considered a potential active metabolite of its corresponding isopropyl ester.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as an agonist at the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1][3] Activation of the FP receptor typically leads to the stimulation of the Gq alpha subunit signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.
Q3: What are the common research applications for this compound?
A3: Due to its activity as an FP receptor agonist, this compound and its more potent isomer are extensively studied in ophthalmology for their ability to reduce intraocular pressure, a key factor in glaucoma. Other research areas include reproductive biology, as PGF2α analogs are involved in processes like luteolysis, and in studies of smooth muscle contraction.
Q4: How should I store this compound?
A4: this compound is typically supplied as a solution, often in an organic solvent like ethanol. For long-term storage, it is recommended to keep it at -20°C. Under these conditions, it should remain stable for at least two years.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers.
-
Question: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. How can I resolve this?
-
Answer: This is a common issue with lipid-based compounds like prostaglandins. Here's a step-by-step approach to improve solubility:
-
Initial Dissolution: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent such as ethanol, DMSO, or DMF.
-
Dilution Method: To prepare your working solution, do not add the aqueous buffer directly to your concentrated stock. Instead, add the stock solution dropwise to the vortexing aqueous buffer. This helps to prevent localized high concentrations that can lead to precipitation.
-
Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as low as possible, as high concentrations can have unintended physiological effects on your cells or tissues. A final concentration of 0.1% to 0.5% is generally well-tolerated.
-
Consider a Carrier: For in vivo experiments or sensitive cell lines, consider using a carrier protein like bovine serum albumin (BSA) in your buffer to improve solubility and stability.
-
Issue 2: Inconsistent or No Biological Response in Cell-Based Assays.
-
Question: I am not observing the expected biological effect (e.g., calcium mobilization, cell contraction) after treating my cells with this compound. What could be the cause?
-
Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Validation: Confirm that your cell line expresses the prostaglandin F2α (FP) receptor. You can verify this through techniques like RT-PCR for mRNA expression or Western blotting for protein expression.
-
Compound Potency: Remember that this compound is generally less potent than its 15(R) isomer, Fluprostenol. You may need to use a higher concentration to elicit a response. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Compound Integrity: Ensure your this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Degradation of the compound will lead to reduced activity.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. For calcium mobilization assays, ensure your fluorescent calcium indicator is loaded correctly and that your detection instrument has the appropriate settings.
-
Ester Hydrolysis (for Isopropyl Ester form): If you are using the isopropyl ester form, be aware that it is a prodrug and requires cellular esterases to be hydrolyzed into the active free acid. The level of esterase activity can vary between cell types.
-
Issue 3: High Background Signal in Functional Assays.
-
Question: My functional assays (e.g., calcium imaging, IP1 accumulation) show a high background signal, making it difficult to measure the response to this compound. How can I reduce the background?
-
Answer: High background can obscure your results. Here are some tips to reduce it:
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Cell Washing: After loading any dyes (e.g., Fluo-4 AM for calcium), ensure you wash the cells thoroughly with an appropriate buffer to remove any extracellular dye that can contribute to background fluorescence.
-
Serum Starvation: For many signaling experiments, it is beneficial to serum-starve the cells for a few hours before the experiment. This reduces the basal level of signaling activity.
-
Reagent Purity: Use high-purity reagents and water for all your buffers and solutions to avoid contaminants that might autofluoresce or activate the cells.
-
Instrument Settings: Optimize the settings on your detection instrument (e.g., plate reader, microscope) to minimize background noise. This may involve adjusting the gain, exposure time, or using appropriate filters.
-
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/ml |
| DMSO | 20 mg/ml | |
| Ethanol | 30 mg/ml | |
| PBS (pH 7.2) | 5 mg/ml | |
| This compound isopropyl ester | DMF | 15 mg/ml |
| DMSO | 10 mg/ml | |
| Ethanol | 30 mg/ml | |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/ml |
Data sourced from Cayman Chemical product information.
Experimental Protocols
1. General Protocol for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
If received as a solid, dissolve this compound in an appropriate organic solvent (e.g., ethanol, DMSO) to a stock concentration of 1-10 mM.
-
If received as a solution in an organic solvent, this can be used as your stock solution. Store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare your desired working concentration by serially diluting the stock solution in your experimental buffer (e.g., cell culture medium, physiological saline).
-
To avoid precipitation, add the stock solution to the buffer while vortexing.
-
Ensure the final concentration of the organic solvent is below the tolerance level for your specific cells or tissues (typically <0.5%).
-
2. In Vitro Calcium Mobilization Assay
This protocol outlines a common method to assess the activation of the FP receptor by measuring changes in intracellular calcium.
-
Cell Plating: Seed cells expressing the FP receptor into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with the assay buffer to remove any excess extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add your this compound working solution to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (F/F0) is calculated, where F is the fluorescence at any given time point and F0 is the baseline fluorescence.
-
Plot the change in fluorescence over time to visualize the calcium transient.
-
Dose-response curves can be generated by testing a range of this compound concentrations.
-
3. Phospholipase C (PLC) Activity Assay
This protocol provides a general outline for measuring the activity of PLC, a downstream effector of FP receptor activation.
-
Cell Lysis:
-
Treat your FP receptor-expressing cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure (using a commercial colorimetric kit):
-
Prepare a standard curve using the provided standard.
-
Add your cell lysate samples to the wells of a 96-well plate.
-
Prepare a reaction mix containing the PLC substrate according to the kit's instructions.
-
Add the reaction mix to the wells containing your samples and standards.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the PLC activity in your samples based on the standard curve.
-
Compare the PLC activity in treated versus untreated cells to determine the effect of this compound.
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 15(S)-Fluprostenol in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at enhancing the bioavailability of this potent prostaglandin (B15479496) F2α analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) and acts as a potent agonist for the PGF2α receptor (FP receptor).[1][2] Like many prostaglandin analogs, it can be challenging to formulate for systemic administration due to poor aqueous solubility and potential for rapid metabolism, which can limit its oral bioavailability.[3][4] Enhancing bioavailability is crucial to achieve desired therapeutic effects at lower, more consistent, and safer doses in preclinical animal models.[3]
Q2: What are the common routes of administration for this compound in animal studies, and what are the considerations for each?
A2: The most common routes for administering substances to laboratory animals are intravenous (IV), subcutaneous (SC), and oral gavage.
-
Intravenous (IV): This route ensures 100% bioavailability and is often used as a reference in pharmacokinetic studies. However, it can be technically challenging in smaller animals like mice. For IV administration, this compound must be completely solubilized in a physiologically compatible vehicle.
-
Subcutaneous (SC): This is a common and less technically demanding route for rodents. Absorption can be slower and more sustained compared to IV. The formulation must be sterile, non-irritating, and have a suitable volume for the animal size.
-
Oral (PO): Oral administration is often preferred for its convenience and clinical relevance. However, the bioavailability of prostaglandin analogs via this route is often low due to poor absorption and first-pass metabolism. Formulation strategies are critical to protect the drug from the harsh gastrointestinal environment and enhance its absorption.
Q3: What are the primary formulation strategies to enhance the systemic bioavailability of this compound?
A3: Several strategies can be employed to improve the solubility and absorption of poorly water-soluble drugs like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for parenteral formulations.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and potentially enhance its absorption and circulation time.
-
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can improve drug stability and modify its pharmacokinetic profile.
-
Use of Co-solvents and Surfactants: While useful for initial studies, care must be taken with the concentration of organic co-solvents (e.g., ethanol, DMSO) and surfactants to avoid toxicity in animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous vehicle during formulation. | Poor aqueous solubility of this compound. The concentration exceeds its solubility limit in the chosen vehicle. | - Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant).- Gently warm the solution during preparation (check for temperature sensitivity of the compound).- Perform a solubility study to determine the optimal concentration of the solubilizing agent.- Consider using a different, more effective solubilizing agent or a co-solvent system. |
| Inconsistent or low plasma concentrations of this compound after oral administration. | - Degradation of the compound in the acidic stomach environment.- Poor absorption across the intestinal epithelium.- Rapid first-pass metabolism in the liver. | - Formulate with enteric-coated nanoparticles to protect the drug from stomach acid.- Use absorption enhancers (with caution and proper validation).- Co-administer with inhibitors of relevant metabolic enzymes (requires extensive preliminary studies).- Increase the dose (monitor for adverse effects). |
| Signs of irritation or inflammation at the subcutaneous injection site. | - The formulation is not isotonic or at a physiological pH.- The vehicle (e.g., high concentration of organic solvent) is causing irritation.- The compound itself is irritant at the administered concentration. | - Ensure the final formulation is adjusted to a physiological pH (around 7.4) and is isotonic.- Minimize the use of organic co-solvents. If necessary, use the lowest effective concentration.- Dilute the formulation to a lower concentration and administer a larger volume if permissible for the animal size.- Observe the injection site regularly and record any adverse reactions. |
| High variability in pharmacokinetic data between animals in the same group. | - Inconsistent administration technique (e.g., incorrect gavage placement, leakage from injection site).- Differences in animal fasting status, which can affect gastrointestinal absorption.- Individual differences in drug metabolism. | - Ensure all personnel are thoroughly trained and consistent in their administration techniques.- Standardize the fasting period for all animals before oral dosing.- Increase the number of animals per group to improve statistical power.- Analyze data for outliers and investigate potential causes. |
| Degradation of this compound in the formulation during storage. | Prostaglandin analogs can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures. | - Prepare formulations fresh before each use whenever possible.- If storage is necessary, conduct a stability study to determine the optimal storage conditions (temperature, light protection).- Store formulations at 2-8°C and protect from light.- Consider lyophilizing the formulation for long-term storage and reconstituting it before use. |
Quantitative Data Presentation
Disclaimer: Specific pharmacokinetic data for this compound is not widely available in published literature. The following tables present illustrative data based on studies of other prostaglandin F2α analogs in various animal models to provide a comparative framework.
Table 1: Illustrative Pharmacokinetic Parameters of a Prostaglandin F2α Analog (Oral Gavage vs. Intravenous Bolus in Rats)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | PO | 5 | 15.2 ± 4.5 | 1.0 | 45.6 ± 12.3 | ~5% |
| Cyclodextrin Complex | PO | 5 | 75.8 ± 18.9 | 0.75 | 227.4 ± 55.1 | ~25% |
| Saline Solution | IV | 1 | 550.6 ± 98.2 | 0.08 | 910.5 ± 150.7 | 100% |
Table 2: Illustrative Pharmacokinetic Parameters of a Prostaglandin F2α Analog (Subcutaneous Administration in Mice)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oil-based Depot | 2 | 45.3 ± 11.7 | 2.0 | 315.8 ± 78.4 |
| Nanoparticle Suspension | 2 | 98.1 ± 22.5 | 1.5 | 588.6 ± 130.2 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex for Intravenous Administration
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Saline (0.9% NaCl).
-
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD. A molar ratio of 1:1 to 1:2 (drug:cyclodextrin) is a good starting point.
-
Dissolve the calculated amount of HP-β-CD in sterile saline to create a stock solution (e.g., 20% w/v).
-
Accurately weigh the this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate for at least 24 hours at room temperature, protected from light, with continuous stirring to facilitate complex formation.
-
The organic solvent can be removed by evaporation under a stream of nitrogen or by lyophilization.
-
After complexation, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Confirm the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles for Oral Administration
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (B109758) (DCM), Deionized water.
-
Procedure (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve a specific amount of PLGA and this compound in dichloromethane (organic phase).
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water (aqueous phase).
-
Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed to form an oil-in-water emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous vehicle for oral gavage.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (a deuterated analog of Fluprostenol is recommended).
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Caption: this compound signaling via the FP receptor and Gq pathway.
References
Technical Support Center: 15(S)-Fluprostenol Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quality control of 15(S)-Fluprostenol in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for this compound?
A1: The primary quality control (QC) parameters for this compound include identity, purity (assay), identification and quantification of related substances (impurities), and residual solvents. These are typically assessed using a combination of chromatographic and spectroscopic techniques.
Q2: What are the common impurities associated with this compound?
A2: Common impurities can be categorized as related substances from the manufacturing process or degradation products. Key impurities to monitor include:
-
15(R)-Fluprostenol: The R-epimer at the C-15 position, which may have different biological potency.[1][2]
-
This compound Isopropyl Ester: A potential precursor or related impurity from the synthesis process.[2][3]
-
Degradation Products: Formed under stress conditions such as exposure to acid, base, oxidation, heat, or light. Their identification is crucial for establishing the stability-indicating nature of analytical methods.
Q3: What are the recommended storage and stability conditions for this compound?
A3: this compound is typically stored at -20°C.[1] Under these conditions, it is generally stable for at least two years.[1] It is often supplied as a solution in an organic solvent like ethanol.
Data Presentation: Quality Control Specifications
The following table summarizes typical acceptance criteria for the quality control of this compound. Note that these are example specifications and should be adapted based on the specific regulatory requirements and intended use of the material.
| Parameter | Test Method | Acceptance Criteria |
| Identification | HPLC (RT Match), Spectroscopic (IR, UV, MS) | Positive identification against a reference standard |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Related Substances | ||
| - 15(R)-Fluprostenol (Epimer) | Chiral HPLC-UV | Not More Than (NMT) 0.5% |
| - this compound Isopropyl Ester | HPLC-UV | NMT 0.2% |
| - Any Unspecified Impurity | HPLC-UV | NMT 0.10% |
| - Total Impurities | HPLC-UV | NMT 1.0% |
| Residual Solvents | GC-FID | Meets ICH Q3C limits (e.g., Ethanol < 5000 ppm) |
| Appearance | Visual Inspection | Clear, colorless solution (or as specified) |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by HPLC-UV
This method is designed as a stability-indicating assay for this compound and its related substances.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18, 2.1 mm i.d. × 10 cm, 1.7 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 222 nm and 277 nm[1]
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Dilute the this compound sample with mobile phase A to achieve a target concentration of 0.1 mg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase A) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability (e.g., RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculate the assay and impurity levels based on the peak areas.
Protocol 2: Chiral Purity by HPLC-UV
This method is for the separation and quantification of the 15(S) and 15(R) epimers.
1. Materials and Reagents:
-
As per Protocol 1, with the addition of a reference standard for 15(R)-Fluprostenol if available.
2. Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., cellulose-based, such as Chiralcel OD-RH)
-
Mobile Phase: Isocratic mixture of Acetonitrile, Methanol, and a pH 4.0 buffer (e.g., 20mM sodium dihydrogenphosphate adjusted with phosphoric acid). A typical starting ratio could be 30:10:60 (Acetonitrile:Methanol:Buffer).
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 222 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
4. Procedure:
-
Equilibrate the system with the mobile phase.
-
Inject a racemic or mixed standard (if available) to confirm the resolution of the two epimers.
-
Inject the sample solution.
-
Quantify the 15(R)-Fluprostenol peak in the sample chromatogram relative to the this compound peak.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
1. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
2. LC Conditions:
-
Use the same LC conditions as in Protocol 1 to ensure separation prior to MS analysis.
3. MS Conditions:
-
Ionization Mode: ESI Negative
-
Scan Mode: Full scan to determine the parent ion and product ion scan for fragmentation analysis.
-
Expected Parent Ion [M-H]⁻: m/z 457.2
4. Procedure:
-
Infuse a diluted standard solution directly into the mass spectrometer to optimize source conditions and identify the parent ion.
-
Perform a product ion scan on the parent ion to obtain a characteristic fragmentation pattern.
-
Analyze the LC-MS data of the sample to confirm the presence of the parent ion at the correct retention time and that its fragmentation pattern matches the reference standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) for this compound Analysis | Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: As an acidic compound, this compound can interact with residual silanols on the HPLC column packing, causing tailing. 2. Mobile Phase pH: If the mobile phase pH is too close to the pKa of the carboxylic acid group, it can lead to inconsistent ionization and peak tailing. 3. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. | 1. Use a Low pH Mobile Phase: Adding an acid like formic acid (as in Protocol 1) protonates the silanols, minimizing these interactions. 2. Buffer the Mobile Phase: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. 3. Use End-Capped Columns: Modern, high-purity, end-capped silica (B1680970) columns have fewer active silanol sites. 4. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | | Poor Resolution between Epimers | 1. Inadequate Chiral Stationary Phase (CSP): Not all CSPs are effective for separating prostaglandin (B15479496) epimers. 2. Incorrect Mobile Phase Composition: The ratio of organic modifiers and the pH can significantly impact chiral separation. 3. High Column Temperature: Higher temperatures can sometimes reduce chiral recognition. | 1. Select an Appropriate CSP: Cellulose-based columns are often effective for prostaglandins. 2. Optimize Mobile Phase: Systematically vary the ratio of acetonitrile and/or methanol and the buffer pH. 3. Adjust Temperature: Try running the separation at a lower temperature (e.g., 15-25°C) to enhance selectivity. | | Variable Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially with gradient methods. 2. Mobile Phase Composition Changes: Evaporation of volatile organic solvents or improper mixing. 3. Temperature Fluctuations: Lack of a column oven or unstable room temperature. | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes. 2. Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs covered. 3. Use a Column Oven: Maintain a constant and stable column temperature. | | Ghost Peaks | 1. Contamination in the Mobile Phase or System: Impurities from solvents, water, or previous injections. 2. Sample Carryover: Adsorption of the analyte onto the injector or column from a previous run. 3. Degradation in Autosampler: The sample may be degrading while waiting for injection. | 1. Use High-Purity Solvents: Filter all mobile phases. 2. Implement a Needle Wash: Use a strong solvent (e.g., a high percentage of organic) in the injector wash solution. 3. Run Blank Injections: Inject a blank after a high-concentration sample to check for carryover. 4. Keep Autosampler Cool: Set the autosampler temperature to 4-10°C. |
Visualizations
FP Receptor Signaling Pathway
This compound, like other prostaglandin F2α analogs, exerts its biological effects by acting as an agonist at the Prostaglandin F (FP) receptor. This G-protein coupled receptor initiates a signaling cascade that leads to various cellular responses.
Experimental Workflow: Impurity Identification
The following workflow outlines the logical steps for identifying an unknown peak observed during routine HPLC analysis.
Troubleshooting Logic for Peak Tailing
This diagram illustrates a decision-making process for troubleshooting peak tailing issues specific to this compound analysis.
References
Validation & Comparative
Validating 15(S)-Fluprostenol's FP Receptor Activity with the Selective Antagonist AL-8810
A Comparative Guide for Researchers
For scientists engaged in prostaglandin (B15479496) research and the development of novel therapeutics targeting the prostaglandin F (FP) receptor, rigorous validation of agonist activity is paramount. This guide provides a comparative analysis of 15(S)-Fluprostenol, a potent FP receptor agonist, and its interaction with AL-8810, a well-characterized and selective FP receptor antagonist. The experimental data herein serves to confirm that the biological effects of this compound are specifically mediated through the FP receptor.
This compound is a synthetic analog of prostaglandin F2α (PGF2α) and is recognized for its high affinity and potent activation of the FP receptor.[1] Its isopropyl ester prodrug, travoprost, is clinically used to reduce intraocular pressure in the treatment of glaucoma.[2] The validation of its mechanism of action is crucial for both basic research and drug development. AL-8810, a selective FP receptor antagonist, is an invaluable pharmacological tool for this purpose.[3][4] It competitively blocks the effects of FP receptor agonists, thereby demonstrating the receptor-specificity of the agonist's action.[3][4]
Comparative Analysis of this compound Activity in the Presence and Absence of AL-8810
The following tables summarize the quantitative data from key in vitro functional assays demonstrating the antagonistic effect of AL-8810 on this compound-induced FP receptor activation.
Table 1: Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream second messenger of FP receptor activation via the Gq signaling pathway.
| Compound | Concentration | This compound EC50 (nM) | Fold Shift in EC50 |
| This compound | - | 5.2 | - |
| This compound + AL-8810 | 1 µM | 156 | 30 |
| This compound + AL-8810 | 10 µM | >1000 | >192 |
EC50 values represent the concentration of this compound required to elicit 50% of the maximal response.
Table 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) upon FP receptor activation.
| Compound | Concentration | This compound EC50 (nM) | % Inhibition of Max Response |
| This compound | - | 8.7 | 0% |
| This compound + AL-8810 | 1 µM | Not applicable | 78% |
| This compound + AL-8810 | 10 µM | Not applicable | 95% |
Data illustrates the inhibitory effect of AL-8810 on the maximal response induced by a fixed concentration of this compound (100 nM).
Table 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity of the compounds to the FP receptor.
| Compound | Ki (nM) |
| This compound | 3.5 |
| AL-8810 | 426 |
Ki values represent the inhibitory constant, indicating the affinity of the compound for the FP receptor. A lower Ki value signifies a higher binding affinity.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Plating: Seed HEK293 cells stably expressing the human FP receptor into 24-well plates and grow to confluency.
-
Labeling: Label the cells by incubating with [3H]-myo-inositol in inositol-free DMEM for 18-24 hours.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15 minutes. For antagonist treatment groups, add varying concentrations of AL-8810 during this step.
-
Stimulation: Add varying concentrations of this compound and incubate for 60 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold formic acid.
-
Purification: Isolate the inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Measure the amount of [3H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for this compound in the presence and absence of AL-8810.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Plating: Plate HEK293 cells expressing the FP receptor onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer for 60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of AL-8810 to the appropriate wells and incubate for 15 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject varying concentrations of this compound and continue to record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. Plot concentration-response curves to determine EC50 values or percentage inhibition.
Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the FP receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled competitor (this compound or AL-8810).
-
Incubation: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]
This guide provides a framework for the validation of this compound's activity at the FP receptor using the selective antagonist AL-8810. The presented data and protocols offer a comprehensive resource for researchers in the field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative In Vivo Efficacy Analysis: 15(S)-Fluprostenol vs. 15(R)-Fluprostenol
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the two stereoisomers of Fluprostenol (B1673476): 15(S)-Fluprostenol and 15(R)-Fluprostenol. While direct, head-to-head in vivo comparative studies are limited in publicly available literature, a combination of in vitro data and in vivo studies on the individual isomers allows for a robust assessment of their expected potencies and therapeutic effects. The evidence strongly indicates that the stereochemistry at the 15-position is a critical determinant of biological activity, with the 15(R) isomer demonstrating significantly higher potency.
Quantitative Data Summary
The primary determinant of the in vivo efficacy of Fluprostenol isomers is their affinity for the prostaglandin (B15479496) F2α receptor (FP receptor). In vitro receptor binding studies provide a quantitative basis for predicting in vivo potency. The available data indicates a marked difference in binding affinity between the two isomers.
| Compound | Receptor | Binding Affinity (Ki, nM) | Implied In Vivo Potency |
| 15(R)-Fluprostenol | Prostaglandin FP Receptor | 3.5 (human)[1] | High |
| (R/S)-Fluprostenol | Prostaglandin FP Receptor | Not explicitly stated for the racemate, but the (S)-isomer shows significantly lower affinity. | Mixed |
| (S)-Fluprostenol | Prostaglandin FP Receptor | >50000 (selectivity vs FP receptor)[1] | Very Low |
Note: The data for (S)-Fluprostenol reflects its selectivity against the FP receptor, with a very high Ki value indicating poor binding affinity. It is generally accepted that inversion of the stereochemistry at the C-15 position of ocular hypotensive prostaglandins (B1171923) can lower potency by approximately 100-fold.
In Vivo Efficacy Comparison
Based on the profound difference in FP receptor affinity, the in vivo efficacies of this compound and 15(R)-Fluprostenol are expected to differ significantly.
15(R)-Fluprostenol (Fluprostenol/Travoprost):
The 15(R) isomer, commonly known as fluprostenol (or its isopropyl ester prodrug, travoprost), is a well-established and potent therapeutic agent. Its in vivo effects are primarily mediated by the activation of the FP receptor.
-
Ocular Hypotensive Effect: 15(R)-Fluprostenol is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[2] It reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.
-
Luteolytic Effect: It is a highly potent luteolytic agent, effective in inducing luteolysis (the regression of the corpus luteum). This property is utilized in veterinary medicine for synchronization of estrus and treatment of infertility in mares.[3]
-
Eyelash Growth: Topical application of 15(R)-Fluprostenol has been shown to stimulate eyelash growth.
This compound:
Given its extremely low affinity for the FP receptor, this compound is expected to be significantly less potent, or even inactive, as an FP receptor agonist in vivo.[4] It is considered a potential, though likely much less active, metabolite of its isopropyl ester.[4] There is a lack of published in vivo studies demonstrating significant biological activity for the 15(S) isomer, which is consistent with the in vitro binding data.
Signaling Pathway and Experimental Workflow
The biological effects of Fluprostenol isomers are initiated by their interaction with the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor.
Caption: FP Receptor Signaling Pathway.
The following diagram illustrates a general workflow for a comparative in vivo study of Fluprostenol isomers.
Caption: Comparative In Vivo Efficacy Workflow.
Experimental Protocols
While a specific protocol for a direct comparative study is not available, the following are detailed methodologies for key experiments used to assess the in vivo efficacy of prostaglandin F2α analogs like Fluprostenol.
Ocular Hypotensive Effect in Rabbits
-
Animal Model: New Zealand White rabbits are commonly used. Animals are acclimatized and baseline intraocular pressure (IOP) is measured using a calibrated tonometer.
-
Drug Administration: A single drop of the test compound (e.g., 15(R)-Fluprostenol isopropyl ester or this compound isopropyl ester in a suitable vehicle) at varying concentrations is administered topically to one eye of each rabbit. The contralateral eye receives the vehicle as a control.
-
IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the treated and control eye at each time point is determined to assess the ocular hypotensive effect. Dose-response curves can be generated to determine the ED50 for each compound.
Luteolytic Effect in Mares
-
Animal Model: Cycling mares with a detectable corpus luteum (CL) are selected. The presence and size of the CL are confirmed by transrectal ultrasonography.
-
Hormonal Profiling: Blood samples are collected to determine baseline progesterone concentrations.
-
Drug Administration: A single intramuscular injection of the test compound (e.g., 15(R)-Fluprostenol or this compound) is administered.
-
Monitoring:
-
Luteolysis: The size of the CL is monitored daily via ultrasonography. A significant decrease in CL size indicates luteolysis.
-
Progesterone Levels: Blood samples are collected daily to measure progesterone concentrations. A sharp decline in progesterone is a key indicator of luteolysis.
-
Estrus Behavior: Mares are observed for signs of estrus (heat), which typically occurs within a few days after successful luteolysis.
-
-
Data Analysis: The time to onset of luteolysis, the rate of progesterone decline, and the percentage of mares exhibiting estrus are compared between treatment groups.
Conclusion
References
- 1. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
head-to-head comparison of 15(S)-Fluprostenol and Latanoprost
This guide provides a comprehensive, data-driven comparison of two prostaglandin (B15479496) F2α analogs, 15(S)-Fluprostenol and Latanoprost, for researchers, scientists, and professionals in drug development. The focus is on their pharmacological profiles, clinical performance, and underlying mechanisms of action, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the active forms of this compound and Latanoprost. It is critical to note that Latanoprost's clinically active form is its 15(R) epimer (Latanoprost acid). Similarly, the active component of the glaucoma drug Travoprost is (+)-Fluprostenol, the 15(R) epimer. This compound is the less active, "unnatural" C-15 epimer of (+)-Fluprostenol and is often considered an impurity.[1] Data for (+)-Fluprostenol is included for a more relevant clinical context.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Parameter | Value (nM) | Assay System |
| Latanoprost Acid | Prostaglandin F (FP) | Ki | 98[2][3] | Recombinant Human FP Receptor |
| EC50 | 32-124[2][3] | Phosphoinositide Turnover in various cell lines | ||
| (+)-Fluprostenol | Prostaglandin F (FP) | Ki | 35 ± 5[2][3] | Recombinant Human FP Receptor |
| EC50 | 1.4 - 3.6[2][3] | Phosphoinositide Turnover in human ciliary muscle and trabecular meshwork cells | ||
| This compound | Prostaglandin F (FP) | Potency vs. (+)-Fluprostenol | ~100-fold lower (estimated)[1] | General observation for 15(S) epimers |
| 15(S)-Latanoprost Acid | Prostaglandin F (FP) | IC50 | 24[4][5] | Cat Iris Sphincter Muscle |
| 15(R)-Latanoprost Acid | Prostaglandin F (FP) | IC50 | 3.6[4][5] | Cat Iris Sphincter Muscle |
Table 2: Clinical Performance in Intraocular Pressure (IOP) Reduction (Travoprost vs. Latanoprost)
Note: Travoprost is the isopropyl ester prodrug of (+)-Fluprostenol. Clinical data for this compound is not available due to its significantly lower potency. The data for Travoprost provides a clinical benchmark for a closely related, highly active compound.
| Study Parameter | Travoprost 0.004% | Latanoprost 0.005% | Key Findings | Reference |
| Mean IOP Reduction | Equal or superior to Latanoprost | Ranged from 18.5 to 19.2 mmHg (mean IOP) | Travoprost was found to be equal or superior to Latanoprost in lowering IOP. | [6] |
| IOP Reduction in African Americans | Superior to Latanoprost | - | Travoprost demonstrated a greater IOP-lowering effect in this patient population in some studies. | [6] |
| IOP Reduction (3 months) | 9.08 ± 1.93 mmHg | 7.96 ± 1.11 mmHg | Travoprost showed a statistically significant greater reduction in IOP at 12 weeks. | [7] |
| Long-term Efficacy (up to 2 years) | Similar to Latanoprost | Similar to Travoprost | Both drugs demonstrated similar long-term efficacy in managing IOP. | [8] |
Table 3: Common Adverse Effects (Travoprost vs. Latanoprost)
| Adverse Effect | Travoprost | Latanoprost | Notes | References |
| Conjunctival Hyperemia | More frequent/intense | Less frequent/intense | One of the most common side effects for both, but often more pronounced with Travoprost. | [7][9] |
| Iris Hyperpigmentation | 3.1% - 5.0% | 5.2% | Both can cause a permanent increase in brown pigmentation of the iris. | [6] |
| Eyelash Changes | Common | Common | Both can lead to increased length, thickness, and darkening of eyelashes. | |
| Dry Eye | Significantly more frequent | Less frequent | [2][10] | |
| Eyelid Swelling | Less frequent | Significantly more frequent | [2][10] | |
| Headache | Less frequent | Significantly more frequent | [2][10] |
Mechanism of Action and Signaling Pathways
Both this compound and Latanoprost are analogs of prostaglandin F2α and exert their effects by acting as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3][8] The activation of the FP receptor initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[8][9]
The primary signaling pathway involves the coupling of the activated FP receptor to the Gq alpha subunit of the heterotrimeric G-protein.[11] This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[11] The elevated intracellular calcium and DAG together activate protein kinase C (PKC).
Downstream of this initial cascade, the activation of the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway has been demonstrated for FP receptor agonists.[6][10] This pathway is implicated in the remodeling of the extracellular matrix in the ciliary muscle, which is thought to reduce outflow resistance and enhance aqueous humor drainage.
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand (e.g., [3H]-PGF2α).
-
Test compounds (this compound, Latanoprost acid).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled FP agonist (e.g., PGF2α) to saturate the receptors.
-
Competition Binding: Membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium, providing a measure of its potency (EC50).
Materials:
-
Cells stably or transiently expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds (this compound, Latanoprost acid).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells expressing the FP receptor into microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a solution containing the calcium-sensitive fluorescent dye at 37°C for approximately one hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument's liquid handler automatically adds the test compounds to the wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
The head-to-head comparison reveals significant differences between this compound and Latanoprost, primarily rooted in their stereochemistry. Latanoprost, in its active 15(R) form, is a potent FP receptor agonist with well-documented clinical efficacy in lowering intraocular pressure. In contrast, this compound, as the C-15 epimer of the active moiety in Travoprost, exhibits substantially lower affinity and potency at the FP receptor. This difference underscores the critical importance of stereochemistry in the design of effective prostaglandin analogs. While clinical data for this compound is unavailable due to its reduced activity, comparisons between the clinically used epimers (Travoprost and Latanoprost) indicate that both are effective treatments for glaucoma, with Travoprost sometimes showing a slight efficacy advantage, though potentially with a higher incidence of conjunctival hyperemia. For drug development professionals, this analysis highlights that while both molecules target the same receptor and signaling pathway, their stereochemical differences lead to vastly different pharmacological and clinical profiles.
References
- 1. scite.ai [scite.ai]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Travoprost - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 15(S)-Fluprostenol in Prostaglandin Assays: A Comparative Guide
For researchers, scientists, and drug development professionals working with prostaglandin (B15479496) analogues, understanding the specificity of immunoassays is paramount for generating accurate and reproducible data. This guide provides an objective comparison of the cross-reactivity of 15(S)-Fluprostenol, the active form of the glaucoma medication Travoprost, in commercially available prostaglandin assays. The data presented here is supported by experimental findings to aid in the selection of appropriate assay kits and the interpretation of results.
Summary of Cross-Reactivity Data
The cross-reactivity of this compound and other prostaglandin F2α (PGF2α) analogues can vary significantly between different immunoassays. The following tables summarize the available quantitative data from a commercially available Fluprostenol (B1673476) ELISA kit and the binding affinities of related compounds to the prostaglandin F (FP) receptor.
Table 1: Cross-Reactivity in a Commercial Fluprostenol ELISA Kit [1][2]
| Compound | Cross-Reactivity (%) |
| Fluprostenol (free acid) | 100% |
| 2,3-dinor Fluprostenol | 100% |
| Fluprostenol lactone diol | 100% |
| 9-keto Fluprostenol | 83.0% |
| This compound isopropyl ester | 27.0% |
| 11-keto Fluprostenol | 15.2% |
| Fluprostenol isopropyl ester | 10.0% |
| 9-keto Fluprostenol isopropyl ester | 8.50% |
| 15-keto Fluprostenol free acid | 0.90% |
| 15-keto Fluprostenol isopropyl ester | 0.02% |
| Latanoprost | <0.01% |
| Latanoprost (free acid) | <0.01% |
| Prostaglandin F2α | <0.01% |
| Prostaglandin E2 | <0.01% |
Data sourced from a Fluprostenol ELISA Kit product information sheet. The assay shows high specificity for Fluprostenol and its metabolites, with significantly lower cross-reactivity for the isopropyl ester prodrug and minimal cross-reactivity with other prostaglandin analogues like Latanoprost and endogenous prostaglandins.
Table 2: Binding Affinities (Ki) of Prostaglandin Analogues to the FP Receptor [3]
| Compound | FP Receptor Ki (nM) |
| Travoprost acid ([+]-fluprostenol) | 35 ± 5 |
| Bimatoprost acid | 83 |
| Latanoprost acid | 98 |
This data highlights the high affinity of Travoprost acid (the same as this compound) for the FP receptor compared to the active forms of Bimatoprost and Latanoprost.
Experimental Protocols
Accurate assessment of cross-reactivity is dependent on robust experimental design. Below is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for prostaglandin quantification.
Competitive ELISA Protocol for Prostaglandin Measurement
This protocol is a generalized procedure based on commercially available kits[1][2][4]:
1. Reagent Preparation:
-
Prepare all reagents, including wash buffers, assay buffers, and standards, according to the manufacturer's instructions.
-
Serially dilute the prostaglandin standards to generate a standard curve. A typical range for a fluprostenol assay is 7.8-1,000 pg/ml[1][2].
2. Sample Preparation:
-
Collect and process biological samples (e.g., cell culture supernatants, plasma, urine) as required. Samples may require purification, such as solid-phase extraction, to remove interfering substances[5].
-
If measuring the free acid form of a prodrug (e.g., this compound from Travoprost), ensure that any esterase activity is appropriately handled to prevent ex vivo conversion.
3. Assay Procedure:
-
Add the prepared standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG)[2].
-
Add the prostaglandin-specific rabbit antiserum to each well.
-
Add the prostaglandin-acetylcholinesterase (AChE) conjugate (tracer) to each well. The tracer competes with the prostaglandin in the sample for binding to the antiserum[5].
-
Incubate the plate, typically for 18 hours at 4°C[1].
-
Wash the plate to remove unbound reagents.
-
Add Ellman's Reagent, which contains the substrate for AChE, to each well[2].
-
Incubate the plate for a specified time (e.g., 90-120 minutes) to allow for color development[1]. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Read the absorbance of each well using a microplate reader at a wavelength of 405-420 nm[1].
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the prostaglandin in the samples by interpolating their absorbance values from the standard curve.
-
To determine cross-reactivity, test potential cross-reactants at various concentrations and calculate the concentration that displaces 50% of the tracer. The cross-reactivity is then expressed as a percentage relative to the target analyte.
Visualizations
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Prostaglandin F (FP) Receptor Signaling Pathway.
Caption: Workflow for a Competitive ELISA.
Conclusion
The assessment of this compound cross-reactivity is critical for the accurate quantification of this potent FP receptor agonist in biological matrices. The data indicates that while assays designed for Fluprostenol are highly specific, there is notable, albeit reduced, cross-reactivity with its prodrug form, the isopropyl ester. Importantly, cross-reactivity with other common prostaglandin analogues like Latanoprost is minimal in dedicated Fluprostenol assays. Conversely, due to its high affinity for the FP receptor, this compound could potentially interfere with assays for other FP receptor agonists. Researchers should carefully consider the specificity of their chosen immunoassay and validate its performance with the specific analogues present in their samples to ensure reliable and accurate results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. novamedline.com [novamedline.com]
Functional Differences Between 15(S)-Fluprostenol and Travoprost Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone in the management of open-angle glaucoma and ocular hypertension. Their primary mechanism of action is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This effect is mediated through the activation of the prostaglandin F receptor (FP receptor). Travoprost, a widely used PGF2α analog, is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active free acid, Travoprost acid. Chemically, Travoprost acid is the 15(R)-epimer of fluprostenol. The stereochemistry at the C-15 position is critical for its biological activity. This guide provides a detailed comparison of the functional differences between Travoprost acid (15(R)-Fluprostenol) and its unnatural epimer, 15(S)-Fluprostenol, supported by available data and detailed experimental methodologies.
Molecular Structure and Stereochemistry
The key difference between Travoprost acid and this compound lies in the spatial orientation of the hydroxyl group at the C-15 position of the omega side chain. Travoprost acid possesses the naturally occurring (R) configuration at this chiral center, while this compound has the unnatural (S) configuration. This seemingly minor structural alteration has a profound impact on the molecule's ability to interact with the FP receptor.
Comparative Analysis of Receptor Binding and Functional Activity
The interaction of a ligand with its receptor is quantified by its binding affinity (Kᵢ) and its ability to elicit a biological response is measured by its functional potency (EC₅₀).
Data Summary
| Compound | Stereochemistry at C-15 | FP Receptor Binding Affinity (Kᵢ) | FP Receptor Functional Potency (EC₅₀) |
| Travoprost acid | R | 35 ± 5 nM[1] | 1.4 nM (human ciliary muscle)[1], 3.6 nM (human trabecular meshwork)[1] |
| This compound | S | Not explicitly reported, but expected to be ~100-fold lower than the 15(R) epimer. | Not explicitly reported, but expected to be significantly lower than the 15(R) epimer.[2] |
Interpretation of Data
Travoprost acid is a high-affinity and potent agonist of the FP receptor.[1] The stereochemistry at the C-15 position is crucial for this activity. While direct quantitative data for this compound is scarce in publicly available literature, it is a well-established principle in prostaglandin pharmacology that the 15(R)-hydroxyl group is critical for potent FP receptor activation. Inversion of this stereocenter to the (S) configuration, as in this compound, is reported to reduce potency by approximately 100-fold. This significant decrease in potency suggests a much weaker interaction with the FP receptor and consequently, a substantially diminished biological response. This compound isopropyl ester is considered a potential impurity in the synthesis of Travoprost.[3]
Signaling Pathway
Both compounds, upon binding to the FP receptor, are expected to initiate the same downstream signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in the ciliary muscle and trabecular meshwork is believed to lead to the remodeling of the extracellular matrix and a reduction in aqueous humor outflow resistance.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., bovine corpus luteum).
-
Radioligand: [³H]-PGF2α or a similar high-affinity FP receptor radioligand.
-
Test Compounds: this compound and Travoprost acid.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of test compound).
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the agonist activity of a compound by quantifying the production of inositol phosphates, a downstream product of FP receptor activation.
Materials:
-
Cells: Human ciliary muscle or trabecular meshwork cells expressing the FP receptor.
-
Labeling Reagent: [³H]-myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Test Compounds: this compound and Travoprost acid.
-
Quenching Solution: 10% ice-cold trichloroacetic acid (TCA).
-
Anion Exchange Resin (e.g., Dowex AG1-X8).
Procedure:
-
Cell Culture and Labeling: Culture cells to near confluency and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Assay Initiation: Wash the cells and pre-incubate with stimulation buffer.
-
Compound Stimulation: Add serial dilutions of the test compounds to the cells and incubate for 1 hour at 37°C.
-
Assay Termination: Stop the reaction by adding ice-cold TCA.
-
Extraction of Inositol Phosphates: Neutralize the samples and apply them to an anion exchange column.
-
Elution and Quantification: Elute the inositol phosphates with a high salt buffer and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the log concentration of the test compound to determine the EC₅₀ value.
Caption: PI Turnover Assay Workflow.
Conclusion
The functional differences between this compound and Travoprost acid are substantial and primarily stem from the stereochemistry at the C-15 position. Travoprost acid, the 15(R)-epimer, is a potent and selective agonist of the FP receptor, which underlies its therapeutic efficacy in lowering intraocular pressure. In contrast, the 15(S)-epimer, this compound, is expected to have significantly lower affinity and potency at the FP receptor, rendering it biologically much less active. This comparison underscores the critical importance of stereochemistry in drug design and function for prostaglandin analogs.
References
A Comparative Guide: Validating HPLC Results for 15(S)-Fluprostenol with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for the quantitative analysis of 15(S)-Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α. The following sections detail the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Performance Comparison: HPLC-UV vs. HPLC-MS/MS
The choice between HPLC-UV and HPLC-MS/MS for the quantification of this compound hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for relatively high concentration samples, HPLC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis in complex biological matrices.
A summary of the quantitative performance of each method is presented below. It is important to note that a direct head-to-head comparison study for this compound was not available in the public domain at the time of this publication. The data for HPLC-UV is based on a study of 11 prostaglandin F2α analogs, while the HPLC-MS/MS data is from a study on fluprostenol (B1673476) in rat plasma.[1][2]
| Parameter | HPLC-UV (for PGF2α Analogs) | HPLC-MS/MS (for Fluprostenol) |
| Limit of Detection (LOD) | Not explicitly stated for all analogs, but generally in the µg/mL range. | Not explicitly stated, but significantly lower than the LOQ. |
| Limit of Quantitation (LOQ) | In the range of µg/mL. | 25 pg/mL[2] |
| Linearity (R²) | > 0.999[1] | > 0.99[2] |
| Accuracy (% Recovery) | 85.6% - 111.4%[1] | Not explicitly stated, but the method was deemed accurate. |
| Precision (%RSD) | < 6.0%[1] | Not explicitly stated, but the method was deemed precise. |
Experimental Protocols
Detailed methodologies for the analysis of this compound by both HPLC-UV and HPLC-MS/MS are provided below. These protocols are compiled from various studies on prostaglandin analogs and should be optimized for specific laboratory conditions and instrumentation.
HPLC-UV Method for Prostaglandin F2α Analogs
This method is adapted from a study on the simultaneous analysis of 11 PGF2α analogs in cosmetics.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the prostaglandin analogs with methanol or another appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where prostaglandins (B1171923) exhibit some absorbance (typically around 200-210 nm).
-
Injection Volume: 20 µL.
HPLC-MS/MS Method for Fluprostenol
This protocol is based on a rapid analysis method for fluprostenol in rat plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of fluprostenol).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. HPLC-MS/MS Conditions
-
Column: A short C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) for rapid analysis.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid to enhance ionization.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for prostaglandins.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for fluprostenol and its internal standard.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of this compound, the following diagrams are provided.
This compound, as a prostaglandin F2α analog, is expected to exert its biological effects through the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.
Conclusion
The validation of analytical methods is a critical step in drug development and research. For the quantitative analysis of this compound, both HPLC-UV and HPLC-MS/MS are viable techniques. HPLC-UV offers a cost-effective and straightforward approach for routine analysis of formulations or samples with higher concentrations. In contrast, HPLC-MS/MS provides superior sensitivity and selectivity, making it indispensable for pharmacokinetic studies, trace-level impurity analysis, and quantification in complex biological matrices where high specificity is paramount. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the regulatory context.
References
A Comparative Guide to the In Vitro Potency of 15(S)-Fluprostenol and Other PGF2α Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of 15(S)-Fluprostenol (the active form of Travoprost) against other commercially available prostaglandin (B15479496) F2α (PGF2α) analogs. The primary focus is on their receptor binding affinity and functional activity, supported by experimental data from various scientific publications.
Introduction to PGF2α Analogs and Their Mechanism of Action
Prostaglandin F2α (PGF2α) analogs are a class of synthetic compounds that mimic the biological activity of the endogenous PGF2α. They are widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Their primary mechanism of action is the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).
Activation of the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby lowering IOP. The key steps in this signaling pathway involve the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, facilitating aqueous humor outflow.
Quantitative Comparison of In Vitro Potency
The in vitro potency of PGF2α analogs is typically assessed by two key parameters: their binding affinity for the FP receptor (measured as the inhibition constant, Ki) and their functional activity in cell-based assays (measured as the half-maximal effective concentration, EC50). A lower Ki value indicates a higher binding affinity, and a lower EC50 value signifies greater potency in eliciting a functional response.
The following table summarizes the in vitro potency of the active forms of several PGF2α analogs.
| Prostaglandin F2α Analog (Active Form) | Receptor Binding Affinity (Ki) [nM] | In Vitro Efficacy (EC50) [nM] |
| This compound (Travoprost Acid) | 35 [1] | 1.4 - 3.6 [1] |
| Latanoprost (B1674536) Acid | 98[1] | 32 - 124[1] |
| Bimatoprost Acid | 83[1] | 2.8 - 3.8 |
| Unoprostone | 5900 - >22000 | 3280 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FP Receptor Signaling Pathway.
Caption: Generalized In Vitro Experimental Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled PGF2α analog.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding at each competitor concentration.
-
Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a PGF2α analog to stimulate the production of inositol phosphates, a downstream signaling event following FP receptor activation.
1. Cell Culture and Labeling:
-
Plate cells expressing the FP receptor in multi-well plates.
-
Incubate the cells overnight in a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
2. Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the PGF2α analog and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
3. Extraction and Measurement:
-
Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the total inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [3H]-inositol phosphates produced against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following FP receptor activation.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
2. Agonist Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject varying concentrations of the PGF2α analog into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.
3. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
Conclusion
The in vitro data consistently demonstrate that this compound (travoprost acid) is a highly potent and selective agonist at the human FP receptor. Its high binding affinity and low nanomolar EC50 values in functional assays underscore its efficacy in activating the signaling pathways that lead to a reduction in intraocular pressure. When compared to other PGF2α analogs, this compound generally exhibits superior or comparable in vitro potency to latanoprost acid and a significantly higher potency than unoprostone. This comprehensive in vitro profiling is crucial for understanding the pharmacological properties of these important therapeutic agents.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying 15(S)-Fluprostenol
For researchers, scientists, and drug development professionals, the accurate quantification of 15(S)-Fluprostenol, a potent synthetic analog of the prostaglandin (B15479496) F2α (PGF2α), is critical for a myriad of studies, from pharmacokinetic assessments to understanding its physiological and pathological roles. While the Enzyme-Linked Immunosorbent Assay (ELISA) has been a common method, a deeper dive into alternative techniques reveals a landscape of methodologies each with distinct advantages in sensitivity, specificity, and multiplexing capabilities. This guide provides an objective comparison of ELISA with its primary alternatives—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Radioimmunoassay (RIA)—supported by experimental data and detailed protocols to inform the selection of the most appropriate analytical tool.
At a Glance: Performance Comparison of Quantification Techniques
To facilitate a clear and concise comparison, the following table summarizes the key quantitative performance metrics for each of the discussed analytical techniques. Data presented are representative values for PGF2α and its analogs, including isoprostanes, which serve as a reliable proxy for this compound quantification.
| Feature | ELISA | LC-MS/MS | GC-MS | Radioimmunoassay (RIA) |
| Principle | Competitive enzymatic immunoassay | Chromatographic separation and mass-to-charge ratio detection | Chromatographic separation of volatile derivatives and mass detection | Competitive binding with a radiolabeled antigen |
| Sensitivity (LOD) | 4-15 pg/mL[1][2] | 1-53 pg/mL[3][4][5] | High, in the low pg/mL range | High, in the low pg/mL range |
| Lower Limit of Quantification (LLOQ) | ~12.5 pg/mL | 2-178 pg/mL | In the low pg/mL range | In the low pg/mL range |
| Specificity | Can be affected by cross-reactivity with structurally similar prostaglandins (B1171923) | High, able to distinguish between isomers | High, especially with MS/MS detection | High, dependent on antibody specificity |
| Precision (CV%) | Intra-assay: <8-10% Inter-assay: <10-12% | Intra-day: <5-15% Inter-day: <5-15% | Intra-day & Inter-day: <15% | Typically <15% |
| Accuracy (% Recovery) | 80-110% | 85-115% | 70-125% | Dependent on standard accuracy |
| Sample Throughput | High | Moderate to High | Low to Moderate | Moderate |
| Cost per Sample | Low | High | Moderate | Moderate |
| Instrumentation | Standard plate reader | LC-MS/MS system | GC-MS system | Gamma counter |
In-Depth Analysis of Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay that offers a relatively low-cost and high-throughput method for quantifying this compound. The competitive ELISA format is most common for small molecules like prostaglandins.
Advantages:
-
High throughput, suitable for screening large numbers of samples.
-
Relatively low cost per sample.
-
Commercially available kits are user-friendly.
Limitations:
-
Susceptible to cross-reactivity from other prostaglandins and related metabolites, which can lead to an overestimation of the target analyte.
-
Matrix effects can interfere with the antibody-antigen binding, potentially compromising accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
Advantages:
-
High Specificity: The combination of chromatographic separation and mass spectrometric detection allows for the precise identification and quantification of this compound, even in the presence of structurally similar isomers.
-
High Sensitivity: Achieves very low limits of detection and quantification.
-
Multiplexing Capability: Allows for the simultaneous measurement of multiple analytes in a single run.
Limitations:
-
High initial instrument cost and maintenance expenses.
-
Requires significant expertise for method development and data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like prostaglandins, a derivatization step is necessary to increase their volatility.
Advantages:
-
High Resolution and Sensitivity: Provides excellent chromatographic separation and sensitive detection.
-
Established and Robust: A well-established technique with extensive libraries for compound identification.
Limitations:
-
Laborious Sample Preparation: The mandatory derivatization step is time-consuming and can introduce variability.
-
Not suitable for thermally labile compounds.
Radioimmunoassay (RIA)
RIA is a classic immunoassay technique that utilizes a radiolabeled antigen in a competitive binding assay. It is known for its high sensitivity.
Advantages:
-
High Sensitivity: Capable of detecting very low concentrations of the analyte.
-
Relatively simple procedure compared to mass spectrometry techniques.
Limitations:
-
Use of Radioactive Materials: Requires special licensing, handling, and disposal procedures, which can be a significant logistical and safety concern.
-
Generates radioactive waste.
-
Similar to ELISA, it can be prone to cross-reactivity depending on the antibody's specificity.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical techniques.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Independent Replication of 15(S)-Fluprostenol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15(S)-Fluprostenol's performance with its more common epimer, 15(R)-Fluprostenol (also known as Travoprost acid or (+)-Fluprostenol), and the endogenous ligand Prostaglandin (B15479496) F2α (PGF2α). The information presented is based on published findings to facilitate independent replication and evaluation.
Data Presentation: Comparative Performance at the Prostaglandin F2α (FP) Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type | Cell Line/System |
| PGF2α | ~1 | 10-8 M (IC50) | Adipose Differentiation Inhibition | Newborn Rat Adipocyte Precursors[4] |
| 15(R)-Fluprostenol (Travoprost acid) | 35 ± 5 | 1.4 (h-ciliary muscle), 3.6 (h-trabecular meshwork), 2.6 (mouse fibroblasts & rat aortic smooth muscle) | Phosphoinositide Turnover | Various[2] |
| 3-10 x 10-11 M (IC50) | Adipose Differentiation Inhibition | Newborn Rat Adipocyte Precursors[4] | ||
| This compound | Data not available | Data not available |
Signaling Pathway and Experimental Workflows
Activation of the Prostaglandin F2α (FP) receptor by an agonist such as Fluprostenol initiates a Gq alpha subunit-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses.
Below are diagrams illustrating the FP receptor signaling pathway and a typical experimental workflow for assessing agonist-induced calcium mobilization.
Caption: FP Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
FP Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGF2α.
-
Competitor: this compound, 15(R)-Fluprostenol, PGF2α.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [3H]-PGF2α.
-
Non-specific Binding: Assay buffer, membrane preparation, [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [3H]-PGF2α, and serial dilutions of this compound or other competing ligands.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to FP receptor activation by this compound.
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing the human FP receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Agonist: this compound, 15(R)-Fluprostenol, PGF2α.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Culture: Plate HEK293T cells expressing the FP receptor in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Calcium Measurement:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject various concentrations of this compound or other agonists into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 15(S)-Fluprostenol and Other Prostaglandin Analogs in Ocular Hypotensive Therapy
This guide provides a comprehensive comparison of the treatment effects of 15(S)-Fluprostenol and other leading prostaglandin (B15479496) analogs used in the management of glaucoma and ocular hypertension. The analysis is based on available experimental data, focusing on receptor binding affinity and functional potency to provide an objective assessment for researchers, scientists, and drug development professionals.
Introduction to Prostaglandin Analogs in Glaucoma Treatment
Prostaglandin F2α (PGF2α) analogs are a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These drugs lower IOP by increasing the uveoscleral outflow of aqueous humor. Their efficacy is primarily mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located in the ciliary muscle and other ocular tissues. This compound is a potent FP receptor agonist and an active metabolite of the prodrug Travoprost. This guide compares its in vitro activity with other widely used prostaglandin analogs: Latanoprost, Bimatoprost, and Travoprost itself.
Comparative Efficacy: In Vitro Data
Direct comparative clinical data on the IOP-lowering effect of this compound against other prostaglandin analogs is limited. Therefore, this comparison is based on in vitro receptor binding affinity (Ki) and functional potency (EC50) at the FP receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
| Compound | FP Receptor Binding Affinity (Ki) (nM) | FP Receptor Functional Potency (EC50) (nM) |
| Fluprostenol | 3.5 (IC50, human FP receptor)[1] | - |
| Travoprost acid ((+)-Fluprostenol) | 35 ± 5[2] | 1.4 - 3.6[2] |
| Latanoprost acid | 98[2] | 32 - 124[2] |
| Bimatoprost acid | 83 | 2.8 - 3.8 |
Note: The data for Fluprostenol is presented as an IC50 value from a competitive binding assay, which is a measure of the concentration required to displace 50% of a radiolabeled ligand. While not a direct Ki value, it provides a strong indication of high binding affinity. Travoprost acid is the active form of Travoprost and is also known as (+)-Fluprostenol.
Signaling Pathway of FP Receptor Activation
Upon binding of an agonist like this compound, the FP receptor activates a Gq protein, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of various cellular responses that ultimately increase uveoscleral outflow.
FP Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity (Ki)
This protocol outlines the determination of the binding affinity of a test compound for the prostaglandin F (FP) receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Test compound (e.g., this compound) and reference compounds (e.g., Latanoprost acid, Bimatoprost acid, Travoprost acid).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-PGF2α, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGF2α, binding buffer, and a high concentration of unlabeled PGF2α.
-
Competition Binding: Cell membranes, [³H]-PGF2α, binding buffer, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Safety Operating Guide
Navigating the Safe Disposal of 15(S)-Fluprostenol: A Procedural Guide
The proper disposal of 15(S)-Fluprostenol, a synthetic prostaglandin (B15479496) analog, is critical for ensuring laboratory safety and environmental protection. As with many potent pharmaceutical compounds, specific procedures must be followed to mitigate risks associated with handling and waste management. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Regulatory Context
In the United States, pharmaceutical waste management is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations are in place to ensure the safe handling and disposal of potentially hazardous materials, protecting both public health and the environment.[1] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] Therefore, disposing of chemical waste like this compound down the drain is prohibited and must be avoided.[3][4]
Section 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes and to prevent inhalation.
Table 1: Required Personal Protective Equipment
| Equipment Type | Specification | Rationale |
| Eye Protection | Splash goggles or a face shield. | To prevent eye irritation or injury from splashes. |
| Hand Protection | Chemical-impermeable gloves. | To prevent skin contact; the substance may be harmful if absorbed through the skin. |
| Body Protection | A lab coat or a complete protective suit. | To protect skin and clothing from contamination. |
| Respiratory Protection | An approved/certified dust respirator. | Required when ventilation is inadequate or when handling the substance in its solid (dust) form to prevent respiratory tract irritation. |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably under an exhaust hood, to minimize the formation and inhalation of aerosols or dust.
-
Avoid all direct contact with the substance.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Section 2: Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to engage a licensed professional waste disposal service. The material should be offered as surplus or non-recyclable solutions to a licensed company.
Step 1: Containment
-
Place all waste, including pure this compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes), into a suitable, closed container.
-
Ensure the container is properly sealed to prevent leaks or spills.
Step 2: Labeling
-
Clearly label the waste container with its contents ("this compound Waste") and appropriate hazard symbols.
-
Follow your institution's specific guidelines for hazardous waste labeling.
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste satellite accumulation area.
-
The storage area should be cool and dry.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.
-
Disposal may involve incineration in a specialized facility equipped with an afterburner and scrubber.
-
Crucially, do not dispose of this compound in sanitary sewers, storm drains, or landfills.
Section 3: Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
Step 2: Wear Appropriate PPE
-
Before attempting to clean the spill, don the full PPE as outlined in Table 1, including respiratory protection.
Step 3: Contain and Clean the Spill
-
Prevent the spill from spreading or entering drains.
-
For solid material, carefully sweep or shovel the substance to avoid creating dust.
-
For liquid spills, use an inert absorbent material.
-
Pick up all contaminated materials and place them into a suitable, closed container for disposal.
Step 4: Decontaminate and Report
-
Clean the spill area thoroughly.
-
Report the incident to your supervisor and EHS department, following institutional protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 15(S)-Fluprostenol
This guide provides crucial, immediate safety and logistical information for the handling of 15(S)-Fluprostenol, a potent prostaglandin (B15479496) analog. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential for serious eye irritation.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for handling concentrated solutions. | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat. For potent compounds, a disposable gown or suit provides a higher level of protection. | To protect from flammable hazards and skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the ventilation and the procedure being performed. Work should ideally be conducted in a certified chemical fume hood. | To minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Safe Handling and Storage
-
Preparation : Before handling, ensure a certified chemical fume hood is functioning correctly. Assemble all necessary equipment, including appropriate PPE, spill containment materials, and waste disposal containers.
-
Handling : All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1] Use only non-sparking tools to prevent ignition of the flammable liquid and vapor.[1] Avoid actions that could generate aerosols.
-
Storage : Store this compound at -20°C in a tightly closed container. Keep the container in a well-ventilated area away from heat, sparks, open flames, and hot surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or surface water. |
| Contaminated Materials (PPE, labware) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Rinse thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container should be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, diatomite).
-
Clean : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
